trans-1,2-Cyclohexanediol
描述
Structure
3D Structure
属性
IUPAC Name |
(1R,2R)-cyclohexane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c7-5-3-1-2-4-6(5)8/h5-8H,1-4H2/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFURGBBHAOXLIO-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7075347 | |
| Record name | 1,2-trans-Cyclohexanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7075347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White or cream crystalline powder; [Alfa Aesar MSDS] | |
| Record name | trans-1,2-Cyclohexanediol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21631 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.01 [mmHg] | |
| Record name | trans-1,2-Cyclohexanediol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21631 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1460-57-7, 1072-86-2 | |
| Record name | trans-1,2-Cyclohexanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1460-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Cyclohexanediol, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001460577 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Cyclohexanediol, (1R-trans)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072862 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-trans-Cyclohexanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7075347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-cyclohexane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.506 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-CYCLOHEXANEDIOL, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89G7G95Z1Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,2-CYCLOHEXANEDIOL, (1R-TRANS)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8W5CKZ32GP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of trans-1,2-Cyclohexanediol from Cyclohexene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for producing trans-1,2-cyclohexanediol from cyclohexene. The document details established methodologies, presents quantitative data for comparative analysis, and includes detailed experimental protocols. The information herein is intended to support research and development in synthetic organic chemistry and drug development, where vicinal diols are crucial intermediates.
Introduction
This compound is a valuable building block in organic synthesis, utilized in the preparation of various pharmaceuticals, agrochemicals, and specialty materials. Its stereochemistry is pivotal for its application in target-oriented synthesis. The synthesis of this diol from the readily available starting material, cyclohexene, can be accomplished through several pathways. This guide will focus on two principal and reliable methods: the epoxidation of cyclohexene followed by acid-catalyzed hydrolysis, and the direct synthesis using in situ generated performic acid. A third method, the Prévost reaction, is also discussed as a classic route to trans-diols.
Synthetic Methodologies and Experimental Protocols
Two primary methods for the synthesis of this compound are presented below, complete with detailed experimental procedures.
Method 1: Epoxidation of Cyclohexene and Subsequent Acid-Catalyzed Hydrolysis
This widely employed two-step procedure first involves the epoxidation of cyclohexene to form cyclohexene oxide. The subsequent step is the acid-catalyzed ring-opening of the epoxide, which proceeds via an anti-addition mechanism to yield the desired this compound.[1][2]
Experimental Protocol:
Step A: Synthesis of Cyclohexene Oxide
-
To a solution of cyclohexene in a suitable solvent (e.g., dichloromethane or chloroform), add an equimolar amount of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at 0 °C.
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is washed with a solution of sodium sulfite to quench the excess peroxy acid, followed by a wash with sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude cyclohexene oxide, which can be purified by distillation.[3]
Step B: Acid-Catalyzed Hydrolysis of Cyclohexene Oxide
-
In a round-bottom flask, dissolve the cyclohexene oxide in a mixture of water and a water-miscible solvent like acetone or tetrahydrofuran.
-
Add a catalytic amount of a strong acid, such as sulfuric acid or perchloric acid.
-
The mixture is stirred at room temperature or gently heated to ensure the completion of the hydrolysis. The reaction progress can be monitored by TLC or gas chromatography (GC).
-
After the reaction is complete, the mixture is neutralized with a base (e.g., sodium bicarbonate).
-
The product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.
-
The crude this compound can be purified by recrystallization or column chromatography.[1][2]
Method 2: In Situ Performic Acid Reaction
This method provides a one-pot synthesis of this compound from cyclohexene. Performic acid is generated in situ from the reaction of formic acid and hydrogen peroxide. The performic acid first epoxidizes the cyclohexene, and the resulting cyclohexene oxide is then opened by formic acid to form a formate ester intermediate. Subsequent hydrolysis of this ester under basic conditions yields the final trans-diol.[4][5]
Experimental Protocol:
-
In a three-necked flask equipped with a dropping funnel, thermometer, and condenser, a mixture of formic acid (e.g., 88-99%) and 30% hydrogen peroxide is prepared and cooled in an ice bath.[4][5]
-
Cyclohexene is added dropwise to the stirred solution, maintaining the reaction temperature between 40-45 °C by external cooling.[5]
-
After the addition is complete, the reaction mixture is stirred for an additional hour at the same temperature and then allowed to stand at room temperature overnight.[5]
-
The excess formic acid and water are removed by distillation under reduced pressure.[5]
-
To the viscous residue, a cold solution of sodium hydroxide is added to hydrolyze the intermediate formate esters. The temperature should be kept below 45 °C during this addition.[5]
-
The alkaline solution is then warmed to 45 °C and the product is extracted with ethyl acetate.[5]
-
The combined organic layers are dried, and the solvent is evaporated. The crude product can be purified by distillation under reduced pressure or recrystallization to give colorless crystals of this compound.[4][5]
Quantitative Data Summary
The following table summarizes the quantitative data associated with the described synthetic methods.
| Method | Reagents | Reaction Time | Yield | Purity/Physical Properties | Reference |
| Method 1: Epoxidation and Hydrolysis | Cyclohexene, m-CPBA, H₂SO₄ (catalytic) | Several hours | Good to high | High purity achievable with purification | [1][2] |
| Method 2: Performic Acid | Cyclohexene, Formic Acid, H₂O₂ | ~1 hour addition, then overnight | 82% | m.p. 105 °C, b.p. 123 °C (13 hPa) | [4] |
| Prévost Reaction | Cyclohexene, Iodine, Silver Benzoate | Varies | Good | trans-diol specific | [6][7] |
Alternative Method: The Prévost Reaction
The Prévost reaction is a classic method for the anti-dihydroxylation of alkenes, providing a direct route to trans-1,2-diols.[6][7][8] The reaction involves treating the alkene with iodine and a silver salt of a carboxylic acid, typically silver benzoate, in an anhydrous solvent. The reaction proceeds through a cyclic iodonium ion intermediate, which is opened by the carboxylate anion. A second displacement of the iodide by the neighboring ester group forms a cyclic acylium ion, which is then opened by another carboxylate anion to give a trans-diester. Subsequent hydrolysis of the diester yields the trans-diol.[7]
While effective, the use of stoichiometric silver salts makes this method more expensive than the other two described.[8]
Diagrams
The following diagrams illustrate the reaction pathways and experimental workflows described in this guide.
Caption: Reaction pathway for Method 1.
Caption: Reaction pathway for Method 2.
Caption: Comparative experimental workflows.
References
- 1. chemistry-online.com [chemistry-online.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Cyclohexene oxide - Wikipedia [en.wikipedia.org]
- 4. Making sure you're not a bot! [oc-praktikum.de]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chemistnotes.com [chemistnotes.com]
- 7. Prévost reaction - Wikipedia [en.wikipedia.org]
- 8. Prevost Reaction [organic-chemistry.org]
An In-depth Technical Guide to trans-1,2-Cyclohexanediol: Properties and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
trans-1,2-Cyclohexanediol, a vicinal diol of cyclohexane, serves as a versatile building block in organic synthesis and finds applications in various fields, including the pharmaceutical and cosmetic industries. Its stereochemistry and the presence of two hydroxyl groups dictate its physical and chemical properties, making it a subject of interest for researchers. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and a summary of its key spectral characteristics.
Physical Properties
This compound is a white to off-white crystalline solid at room temperature.[1][2] Its physical properties are summarized in the table below, providing a quantitative overview for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₆H₁₂O₂ | [3] |
| Molecular Weight | 116.16 g/mol | [3] |
| Melting Point | 100 - 104 °C | [4][5] |
| Boiling Point | 231 - 233 °C (at 760 mmHg) | [5] |
| 120 °C (at 14 mmHg) | ||
| Solubility | 375 g/L in water (20 °C) | [5] |
| Soluble in methanol, chloroform, ethanol, and acetone. | [6] | |
| Moderately soluble in ethyl acetate. | [6] | |
| Low solubility in nonpolar solvents like hexane. | [7] | |
| pKa | 14.49 ± 0.40 (Predicted) | |
| Vapor Pressure | 4 hPa (at 110 °C) | [5] |
| Flash Point | 134 °C | |
| Ignition Temperature | 360 °C | [5] |
Chemical Properties and Reactivity
The chemical reactivity of this compound is primarily governed by its two hydroxyl groups. These groups can undergo typical alcohol reactions, such as esterification, etherification, and oxidation. The trans configuration of the hydroxyl groups influences the stereochemical outcome of these reactions.
One of the most common methods for synthesizing this compound involves the acid-catalyzed hydrolysis of cyclohexene oxide. This reaction proceeds via an anti-addition mechanism, resulting in the trans product.
Spectral Data
The structural features of this compound can be elucidated using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound typically shows signals for the methine protons attached to the hydroxyl-bearing carbons (CH-OH) and the methylene protons of the cyclohexane ring. The chemical shifts and coupling constants of the CH-OH protons are key indicators of the trans stereochemistry.
-
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton. The chemical shifts of the carbons bonded to the hydroxyl groups are distinct from the other methylene carbons in the ring.
| ¹³C NMR Chemical Shifts (in CDCl₃) | |
| Carbon Atom | Chemical Shift (ppm) |
| C1, C2 (CH-OH) | ~75 |
| C3, C6 | ~32 |
| C4, C5 | ~24 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl groups. The broadness of this peak is due to intermolecular hydrogen bonding. Other significant peaks include the C-H stretching vibrations of the cyclohexane ring (around 2850-2950 cm⁻¹) and the C-O stretching vibration (around 1070 cm⁻¹).
Experimental Protocols
Synthesis of this compound from Cyclohexene
This protocol details the synthesis of this compound via the epoxidation of cyclohexene followed by acid-catalyzed hydrolysis.[8][9][10]
Materials:
-
Cyclohexene
-
Formic acid (88-99%)
-
Hydrogen peroxide (30%)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Ice bath
-
Three-necked flask equipped with a thermometer, addition funnel, and magnetic stirrer
-
Rotary evaporator
Procedure:
-
Performic Acid Formation: In a three-necked flask cooled in an ice bath, combine formic acid and hydrogen peroxide. Stir the mixture to form performic acid in situ.
-
Epoxidation: Slowly add cyclohexene dropwise to the performic acid solution while maintaining the reaction temperature between 40-45 °C using the ice bath.[11]
-
Reaction Completion: After the addition is complete, continue stirring the mixture at 40 °C for one hour and then allow it to stand at room temperature overnight.[11]
-
Removal of Formic Acid and Water: Remove the formic acid and water by distillation under reduced pressure using a rotary evaporator.[11]
-
Hydrolysis: To the residual viscous mixture, cautiously add an ice-cold solution of sodium hydroxide to hydrolyze the intermediate formate ester. Ensure the temperature does not exceed 45 °C.[11]
-
Extraction: Warm the alkaline solution to 45 °C and extract the product multiple times with ethyl acetate.[11]
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Concentrate the solution using a rotary evaporator until crystallization begins.[11]
-
Crystallization and Isolation: Cool the concentrated solution in an ice bath to induce further crystallization. Collect the solid product by vacuum filtration.[11]
Purification of this compound
The crude product from the synthesis can be purified by recrystallization.
Materials:
-
Crude this compound
-
Ethyl acetate (or other suitable solvent)
-
Hexane (for washing)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
-
Ice bath
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature to form crystals. For maximum yield, subsequently cool the flask in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexane to remove any residual soluble impurities.
-
Drying: Dry the crystals in a vacuum oven or by air drying.
Safety Information
This compound may cause skin, eye, and respiratory tract irritation.[2][12] It is important to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12] Work should be conducted in a well-ventilated area or a fume hood.[2] In case of contact, flush the affected area with plenty of water.[12] For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[2][12][13]
Logical Relationships of Properties
The properties of this compound are interconnected. Its molecular structure dictates its physical and chemical behavior.
Conclusion
This compound is a valuable compound with well-defined physical, chemical, and spectral properties. The experimental protocols provided in this guide offer a reliable basis for its synthesis and purification in a laboratory setting. A thorough understanding of its characteristics is essential for its effective utilization in research and development, particularly in the fields of organic synthesis and medicinal chemistry.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound | C6H12O2 | CID 92886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound 98 1460-57-7 [sigmaaldrich.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. benchchem.com [benchchem.com]
- 8. chemistry-online.com [chemistry-online.com]
- 9. Making sure you're not a bot! [oc-praktikum.de]
- 10. books.rsc.org [books.rsc.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. merckmillipore.com [merckmillipore.com]
A Technical Guide to the Solubility of trans-1,2-Cyclohexanediol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of trans-1,2-cyclohexanediol in various organic solvents. An understanding of the solubility characteristics of this diol is essential for its application in organic synthesis, materials science, and pharmaceutical development. This document compiles quantitative solubility data, details the experimental protocols for its determination, and provides a visual workflow for solubility measurement.
Core Concepts in Solubility
The solubility of this compound is dictated by its molecular structure, which features a nonpolar cyclohexane ring and two polar hydroxyl (-OH) groups in a trans configuration. This structure allows for hydrogen bonding with polar solvents, while the hydrocarbon ring facilitates interactions with less polar organic molecules. Consequently, its solubility is highly dependent on the solvent's polarity, hydrogen bonding capability, and temperature. Generally, the solubility of solid compounds like this compound increases with temperature.[1]
Quantitative Solubility Data
The solubility of this compound has been experimentally determined in a range of organic solvents. The data presented in Table 1 was obtained using a laser monitoring observation system over a temperature range of approximately 300 K to 330 K.[2] Qualitative assessments have also noted its solubility in chloroform and methanol.[3]
Table 1: Experimental Solubility of this compound in Various Organic Solvents
| Solvent | Chemical Formula | Type | Temperature Range (K) |
| Methyl Acetate | C₃H₆O₂ | Ester | ~300 - 330 |
| Ethyl Acetate | C₄H₈O₂ | Ester | ~300 - 330 |
| Propyl Acetate | C₅H₁₀O₂ | Ester | ~300 - 330 |
| Butyl Acetate | C₆H₁₂O₂ | Ester | ~300 - 330 |
| Methyl Acrylate | C₄H₆O₂ | Ester | ~300 - 330 |
| Ethyl Acrylate | C₅H₈O₂ | Ester | ~300 - 330 |
| 2-Pentanone | C₅H₁₀O | Ketone | ~300 - 330 |
| Acetoacetic Ester | C₆H₁₀O₃ | Ester | ~300 - 330 |
Note: The specific quantitative solubility values (e.g., in g/100mL or mole fraction) were not detailed in the abstract but were measured over the specified temperature range.[2]
Experimental Protocols for Solubility Determination
The determination of thermodynamic equilibrium solubility is a critical step in characterizing a compound. The most common and reliable method is the "shake-flask" method, which is detailed below.[4] The quantitative data in Table 1 was generated using a modified technique involving a laser monitoring observation system to determine the point of dissolution.[2]
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Temperature-controlled orbital shaker or incubator
-
Analytical balance
-
Glass vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC, UV-Vis Spectrophotometer, or Gas Chromatograph)
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial containing a known volume of the chosen organic solvent.[5] The presence of undissolved solid is essential to ensure that the solution reaches saturation.[5]
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the solid and the solution is achieved.[4][5]
-
-
Sample Separation:
-
Once equilibrium is reached, allow the vials to stand undisturbed at the constant temperature for a short period to let the excess solid settle.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solid particles. This step is crucial to prevent artificially high solubility measurements.
-
-
Quantification:
-
Gravimetric Method: A known volume of the filtered solution can be evaporated to dryness, and the mass of the remaining solute is measured. Solubility is then calculated as mass per volume.
-
Spectroscopic/Chromatographic Method (Preferred): This approach offers higher accuracy.[5]
-
Prepare a series of standard solutions of this compound with known concentrations in the same solvent.
-
Generate a calibration curve by measuring the analytical response (e.g., UV absorbance or HPLC peak area) of the standard solutions.[6]
-
Dilute the filtered saturated solution with a known factor to bring its concentration within the linear range of the calibration curve.
-
Analyze the diluted sample using the same analytical method and determine its concentration from the calibration curve.
-
Calculate the original solubility by multiplying the measured concentration by the dilution factor.
-
-
Workflow for Equilibrium Solubility Determination
The logical flow of the experimental protocol for determining equilibrium solubility is visualized below. This diagram outlines the key steps from preparation to final analysis.
Caption: A generalized workflow for the experimental determination of equilibrium solubility.
References
An In-Depth Technical Guide to the Mechanism of Acid-Catalyzed Hydrolysis of Cyclohexene Oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The acid-catalyzed hydrolysis of epoxides is a fundamental reaction in organic chemistry, yielding vicinal diols with significant applications in various fields, including drug development and materials science. This technical guide provides a comprehensive examination of the mechanism governing the acid-catalyzed ring-opening of cyclohexene oxide. It delves into the stereochemical outcomes, kinetic profiles, and the nature of the reaction intermediates. Detailed experimental protocols for conducting the hydrolysis and analyzing the products are provided, alongside a compilation of quantitative data to facilitate a deeper understanding and practical application of this reaction.
Introduction
Cyclohexene oxide is a valuable bicyclic ether that serves as a versatile intermediate in organic synthesis. Its strained three-membered ring is susceptible to nucleophilic attack, particularly under acidic conditions, leading to the formation of 1,2-disubstituted cyclohexanes. The acid-catalyzed hydrolysis of cyclohexene oxide to produce trans-1,2-cyclohexanediol is a classic example of an epoxide ring-opening reaction that proceeds with high stereoselectivity. Understanding the intricacies of this mechanism is crucial for controlling the stereochemical outcome of reactions involving epoxide intermediates in the synthesis of complex molecules, such as pharmaceuticals.
The Reaction Mechanism: A Borderline SN1/SN2 Pathway
The acid-catalyzed hydrolysis of cyclohexene oxide is not a simple, clear-cut SN1 or SN2 reaction but rather exists on a mechanistic continuum, often described as a "borderline" mechanism. The reaction is initiated by the protonation of the epoxide oxygen by an acid catalyst (H3O+), which enhances the leaving group ability of the oxygen atom.
Key Steps in the Mechanism
-
Protonation of the Epoxide Oxygen: The reaction commences with the rapid and reversible protonation of the epoxide oxygen atom by the acid catalyst. This step activates the epoxide, making the carbon atoms more electrophilic.
-
Nucleophilic Attack by Water: A water molecule, acting as the nucleophile, attacks one of the electrophilic carbon atoms of the protonated epoxide.
-
Deprotonation: The resulting protonated diol is then deprotonated by a water molecule to yield the final product, this compound, and regenerate the acid catalyst.
The precise nature of the transition state during the nucleophilic attack is a subject of considerable interest. While a full carbocation intermediate characteristic of a pure SN1 reaction is generally not formed, the transition state possesses significant carbocationic character. This is supported by theoretical studies on Lewis acid-catalyzed ring-opening reactions of cyclohexene oxide which show a decrease in the reaction barrier with stronger Lewis acids.[1][2]
Stereochemistry of the Ring-Opening
A hallmark of the acid-catalyzed hydrolysis of cyclohexene oxide is its high stereoselectivity, predominantly yielding the this compound. This outcome is a direct consequence of the backside attack of the water nucleophile on the protonated epoxide, which is characteristic of an SN2-like mechanism. The attack occurs from the face opposite to the C-O bond of the epoxide, leading to an inversion of configuration at the center of attack.
This compound
>]; }
start -> protonated [label="+ H₃O⁺"]; protonated -> transition_state [label="+ H₂O (backside attack)"]; transition_state -> product [label="- H₃O⁺"]; } caption="Stereoselective pathway of cyclohexene oxide hydrolysis."
Quantitative Data
The rate of the acid-catalyzed hydrolysis of cyclohexene oxide is dependent on the pH of the solution. The reaction is significantly faster in acidic media.
| pH | Buffer Conditions | Hydrolysis Rate Constant, kh (s-1) x 106 | Correlation Coefficient, R2 |
| 3.14 | Standard Buffer Conc. (SBC) | 1950 ± 9 | 0.999 |
| 5.03 | SBC | 25.5 ± 1.2 | 0.983 |
| 7.0 | SBC | 2.76 ± 0.11 | 0.992 |
| 9.18 | SBC | 1.96 ± 0.04 | 0.998 |
| 9.88 | SBC | 2.46 ± 0.08 | 0.995 |
| 7.04 | 0.01 M SBC | 2.10 ± 0.09 | 0.994 |
| 7.11 | 0.01 M SBC | 1.83 ± 0.12 | 0.988 |
| 9.0 | 0.01 M SBC | 1.81 ± 0.08 | 0.992 |
| 9.0 | 0.01 M SBC, 0.1 M NaClO₄ | 1.88 ± 0.13 | 0.991 |
| 11.0 | 0.1 M SBC | 2.02 ± 0.10 | 0.990 |
| Table 1: Hydrolysis Rate Constants for Cyclohexene Oxide at 25°C. Data sourced from EPA report.[3] |
While the trans-diol is the major product, the formation of a minor amount of the cis-diol can occur, although this is generally very low under standard acidic hydrolysis conditions. The precise trans/cis ratio can be influenced by the specific acid catalyst and reaction conditions.
Experimental Protocols
This section provides a detailed methodology for the acid-catalyzed hydrolysis of cyclohexene oxide and the subsequent analysis of the product.
Synthesis of this compound
This procedure is adapted from established methods for the synthesis of this compound.[4][5]
Materials:
-
Cyclohexene oxide
-
Sulfuric acid (H₂SO₄), concentrated
-
Deionized water
-
Sodium hydroxide (NaOH), pellets or solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Melting point apparatus
-
Glassware for extraction and filtration
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add cyclohexene oxide and deionized water.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the stirring mixture. The reaction is exothermic, and the temperature should be monitored.
-
Stir the reaction mixture vigorously for 1-2 hours at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, neutralize the excess acid by the dropwise addition of a sodium hydroxide solution until the pH is approximately 7.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Product Characterization
The identity and purity of the synthesized this compound can be confirmed by various analytical techniques:
-
Melting Point: The melting point of the purified product should be compared to the literature value for this compound (approximately 104-106 °C).
-
Spectroscopy (NMR and IR): 1H and 13C NMR spectroscopy will confirm the structure of the diol, and the stereochemistry can be determined by analyzing the coupling constants. IR spectroscopy will show a characteristic broad O-H stretching band.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to determine the purity of the product and to quantify the ratio of trans to cis isomers. The chromatogram will show distinct peaks for the two isomers, and the mass spectra will confirm their molecular weight.[6]
Logical Relationships and Mechanistic Considerations
The acid-catalyzed hydrolysis of cyclohexene oxide is a well-established reaction that proceeds with a high degree of stereocontrol. The logical relationship between the starting material, catalyst, and product is governed by the principles of electrophilic activation and nucleophilic substitution.
Conclusion
The acid-catalyzed hydrolysis of cyclohexene oxide provides a reliable and stereoselective route to this compound. The reaction proceeds through a borderline SN1/SN2 mechanism, initiated by protonation of the epoxide oxygen. The backside attack of a water molecule leads to the observed trans stereochemistry. This in-depth guide has provided the theoretical background, quantitative data, and detailed experimental protocols necessary for researchers, scientists, and drug development professionals to effectively utilize and understand this important organic transformation. Further research into the use of various Lewis and Brønsted acids could provide even greater control over the reaction rate and selectivity, expanding the synthetic utility of this fundamental reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chirality of trans-1,2-Cyclohexanediol and its Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stereochemical properties of trans-1,2-cyclohexanediol, a crucial chiral building block in organic synthesis, particularly in the pharmaceutical industry. We will delve into its chirality, the properties of its enantiomers, and detailed experimental protocols for its synthesis and resolution.
The Chirality of this compound: A Closer Look
Contrary to simplified two-dimensional representations that may suggest a plane of symmetry, this compound is a chiral molecule. The cyclohexane ring predominantly exists in a stable chair conformation. In the trans isomer, the two hydroxyl groups are positioned on opposite sides of the ring. For the most stable conformation, both hydroxyl groups occupy equatorial positions. This arrangement lacks a plane of symmetry or a center of inversion, rendering the molecule chiral.
The chirality of this compound gives rise to a pair of non-superimposable mirror images, known as enantiomers. These are designated as (1R,2R)-trans-1,2-cyclohexanediol and (1S,2S)-trans-1,2-cyclohexanediol.
Caption: Relationship between racemic this compound and its enantiomers.
Quantitative Data of this compound and its Enantiomers
The physical properties of the racemic mixture and the individual enantiomers are summarized in the table below. Enantiomers share identical physical properties such as melting and boiling points, but differ in their interaction with plane-polarized light.
| Property | (±)-trans-1,2-Cyclohexanediol (Racemic) | (1R,2R)-trans-1,2-Cyclohexanediol | (1S,2S)-trans-1,2-Cyclohexanediol |
| CAS Number | 1460-57-7 | 1072-86-2 | 57794-08-8 |
| Molecular Formula | C₆H₁₂O₂ | C₆H₁₂O₂ | C₆H₁₂O₂ |
| Molecular Weight | 116.16 g/mol | 116.16 g/mol | 116.16 g/mol |
| Melting Point | 101-104 °C | 107-109 °C | 107-109 °C |
| Boiling Point | 117 °C @ 12.75 mmHg[1] | 236.7 °C @ 760 mmHg | Not specified |
| Specific Rotation | 0° | -39° (c=1.6 in H₂O) (inferred) | +39° (c=1.6 in H₂O) |
Note: The boiling point for the (1S,2S)-enantiomer is not explicitly stated in the searched literature but is expected to be identical to its (1R,2R)-enantiomer.
Experimental Protocols
Synthesis of Racemic this compound from Cyclohexene
A common and effective method for the synthesis of this compound is the epoxidation of cyclohexene followed by acid-catalyzed hydrolysis of the resulting epoxide. This two-step process ensures the trans stereochemistry.
Caption: Synthetic pathway to racemic this compound.
Protocol:
-
Epoxidation of Cyclohexene:
-
Dissolve cyclohexene in a suitable solvent such as dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add an equimolar amount of a peroxy acid (e.g., meta-chloroperoxybenzoic acid, m-CPBA).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Wash the organic layer with a sodium bicarbonate solution to remove excess acid, followed by a brine wash.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain crude cyclohexene oxide.
-
-
Acid-Catalyzed Hydrolysis:
-
To the crude cyclohexene oxide, add a dilute aqueous solution of a strong acid (e.g., H₂SO₄).
-
Heat the mixture with stirring to promote the ring-opening of the epoxide.
-
After the reaction is complete, neutralize the solution with a base (e.g., NaOH).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts, filter, and remove the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization to yield racemic this compound.[2][3]
-
Resolution of Racemic this compound
The separation of the enantiomers can be achieved through the formation of diastereomeric salts using a chiral resolving agent, such as tartaric acid.[4] The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.
Caption: Workflow for the resolution of this compound enantiomers.
Protocol:
-
Formation of Diastereomeric Salts:
-
Dissolve the racemic this compound in a suitable solvent (e.g., ethanol).
-
Add an equimolar amount of a single enantiomer of tartaric acid (e.g., L-(+)-tartaric acid).
-
Heat the mixture to ensure complete dissolution.
-
-
Fractional Crystallization:
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
One of the diastereomeric salts will be less soluble and will crystallize out of the solution.
-
Collect the crystals by filtration. The filtrate will be enriched in the other diastereomer.
-
-
Liberation of the Enantiomers:
-
Treat the separated crystalline diastereomeric salt with a base (e.g., NaOH solution) to deprotonate the tartaric acid and liberate the free enantiomer of the diol.
-
Extract the pure enantiomer with an organic solvent.
-
Repeat the process with the filtrate (which may require the use of the opposite enantiomer of tartaric acid for efficient separation) to isolate the other enantiomer.
-
The purity of the separated enantiomers can be determined by measuring their specific rotation.[4]
-
This guide provides foundational knowledge on the chirality and practical handling of this compound and its enantiomers, essential for their application in stereoselective synthesis and the development of chiral pharmaceuticals.
References
IUPAC nomenclature for trans-1,2-cyclohexanediol stereoisomers
An In-depth Guide to the IUPAC Nomenclature and Stereochemistry of trans-1,2-Cyclohexanediol
This technical guide provides a comprehensive overview of the IUPAC nomenclature, stereochemical relationships, and relevant experimental data for the stereoisomers of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Stereoisomerism in 1,2-Cyclohexanediol
Cyclohexane-1,2-diol possesses two stereogenic centers at carbons 1 and 2. This gives rise to a total of three stereoisomers: a pair of enantiomers (the trans isomers) and a meso compound (the cis isomer). The trans isomers, which are the focus of this guide, are non-superimposable mirror images of each other and thus exist as a racemic mixture unless resolved.
IUPAC Nomenclature of this compound Stereoisomers
The absolute configuration of each stereogenic center in the this compound enantiomers is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. The two enantiomers are designated as (1R,2R)-cyclohexane-1,2-diol and (1S,2S)-cyclohexane-1,2-diol.
Assigning CIP Priorities
To assign the configuration at each chiral center (C-1 and C-2), the following steps are taken:
-
Identify Substituents: Each chiral carbon is attached to four different groups: -OH, the other chiral carbon (C-2 or C-1), and two methylene (-CH2-) groups within the cyclohexane ring.
-
Assign Priorities: Priorities are assigned based on the atomic number of the atom directly attached to the stereocenter.
-
Priority 1: -OH (Oxygen, atomic number 8)
-
Priority 2: The other chiral carbon, as it is bonded to an oxygen.
-
Priority 3: The adjacent methylene group that is further from the second hydroxyl group.
-
Priority 4: The hydrogen atom (not explicitly shown in ring structures).
-
-
Determine R/S Configuration: With the lowest priority group (hydrogen) pointing away from the viewer, the configuration is assigned based on the direction of the sequence from priority 1 to 2 to 3. A clockwise direction corresponds to 'R' (Rectus), and a counter-clockwise direction corresponds to 'S' (Sinister).
The application of these rules leads to the two distinct enantiomers: (+)-(1R,2R)-cyclohexane-1,2-diol and (-)-(1S,2S)-cyclohexane-1,2-diol.
Physicochemical Data
The enantiomers of this compound share the same physical properties, such as melting point and boiling point, but differ in their interaction with plane-polarized light.
| Property | (1R,2R)-cyclohexane-1,2-diol | (1S,2S)-cyclohexane-1,2-diol | Racemic this compound |
| Melting Point (°C) | 108-111 | 108-111 | 102-105 |
| Specific Rotation [α]D | +43.0° (c=1, ethanol) | -43.0° (c=1, ethanol) | 0° |
| CAS Number | 1072-86-2 | 14649-03-7 | 1460-57-7 |
Experimental Protocol: Asymmetric Dihydroxylation of Cyclohexene
The enantioselective synthesis of this compound can be achieved through the asymmetric dihydroxylation of cyclohexene, a method developed by Sharpless. This protocol provides a route to obtaining one enantiomer in excess.
Objective: To synthesize (1R,2R)-cyclohexane-1,2-diol from cyclohexene using AD-mix-β.
Materials:
-
AD-mix-β
-
tert-butanol
-
Water
-
Cyclohexene
-
Sodium sulfite (Na2SO3)
-
Ethyl acetate
-
Magnesium sulfate (MgSO4)
Procedure:
-
A mixture of tert-butanol and water (1:1 ratio) is prepared and cooled to 0 °C.
-
AD-mix-β (containing the chiral ligand (DHQD)2PHAL, K3Fe(CN)6, K2CO3, and K2OsO4·2H2O) is added to the solvent mixture and stirred until both layers are clear.
-
Cyclohexene is added to the stirred mixture at 0 °C.
-
The reaction is stirred vigorously at 0 °C for 24 hours. The progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of solid sodium sulfite, and the mixture is warmed to room temperature and stirred for 1 hour.
-
The product is extracted with ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the crude diol.
-
The product can be purified by column chromatography or recrystallization to yield enantiomerically enriched (1R,2R)-cyclohexane-1,2-diol.
Visualization of Stereochemical Relationships
The following diagram illustrates the stereochemical pathways from cyclohexene to the various isomers of 1,2-cyclohexanediol.
Caption: Stereochemical pathways from cyclohexene to 1,2-cyclohexanediol isomers.
Methodological & Application
Application Notes and Protocols: The Use of trans-1,2-Cyclohexanediol in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-1,2-Cyclohexanediol and its derivatives, particularly trans-1,2-diaminocyclohexane, are privileged C2-symmetric chiral building blocks in the field of asymmetric synthesis. Their rigid cyclohexane backbone provides a well-defined stereochemical environment, making them highly effective as chiral auxiliaries and as scaffolds for the synthesis of chiral ligands for a wide range of enantioselective transformations. These transformations are critical in the pharmaceutical industry and fine chemical synthesis, where the precise control of stereochemistry is paramount for biological activity and material properties.
This document provides detailed application notes and experimental protocols for the use of this compound-derived compounds in three key areas of asymmetric synthesis: the Jacobsen-Katsuki epoxidation, the Trost asymmetric allylic alkylation, and as a chiral auxiliary in the synthesis of α,α-disubstituted α-amino acids.
Chiral Ligands for Asymmetric Catalysis: The Jacobsen-Katsuki Epoxidation
The Jacobsen-Katsuki epoxidation is a renowned method for the enantioselective epoxidation of unfunctionalized alkenes using a chiral manganese-salen complex, famously known as Jacobsen's catalyst. The ligand for this catalyst is synthesized from enantiomerically pure trans-1,2-diaminocyclohexane, which can be obtained from the resolution of the racemic mixture or synthesized from this compound. This reaction is particularly valuable as it does not require a directing group on the alkene substrate, unlike the Sharpless epoxidation.
Catalytic Cycle for Jacobsen-Katsuki Epoxidation
Caption: Catalytic cycle of the Jacobsen-Katsuki epoxidation.
Quantitative Data
The Jacobsen-Katsuki epoxidation has been successfully applied to a wide range of cis-disubstituted and trisubstituted alkenes, consistently affording high enantioselectivities.
| Entry | Alkene Substrate | Catalyst Loading (mol%) | Oxidant | Yield (%) | ee (%) | Reference |
| 1 | cis-β-Methylstyrene | 4 | NaOCl | 84 | 92 | |
| 2 | 2,2-Dimethylchromene | 2 | NaOCl | 95 | 97 | |
| 3 | Indene | 5 | NaOCl | 65 | 86 | |
| 4 | 1,2-Dihydronaphthalene | 5 | NaOCl | 78 | 98 | |
| 5 | cis-Stilbene | 4 | NaOCl | 61 | 96 |
Experimental Protocols
Protocol 1.1: Synthesis of (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino manganese(III) chloride (Jacobsen's Catalyst)
This protocol outlines a three-step synthesis starting from a mixture of 1,2-diaminocyclohexane isomers.
Step 1: Resolution of (±)-trans-1,2-Diaminocyclohexane
-
Dissolve L-(+)-tartaric acid (7.5 g, 0.05 mol) in 25 mL of distilled water in a 150 mL beaker.
-
Slowly add 1,2-diaminocyclohexane (a mixture of cis and trans isomers, 11.4 g, 0.10 mol) to the stirred solution. The addition is exothermic.
-
Cool the resulting solution in an ice bath to induce crystallization of the (R,R)-1,2-diammoniumcyclohexane mono-(+)-tartrate salt.
-
Collect the crystals by vacuum filtration and wash with cold ethanol.
-
Recrystallize the salt from a minimum amount of hot water to obtain the pure diastereomeric salt.
Step 2: Synthesis of the Salen Ligand
-
In a 100 mL round-bottom flask, combine the resolved (R,R)-1,2-diaminocyclohexane mono-(+)-tartrate salt (1.11 g, 4.20 mmol) and potassium carbonate (1.16 g) in 6.0 mL of water.
-
Stir the mixture until the solids dissolve, then add 22 mL of ethanol.
-
Heat the mixture to reflux and add a solution of 3,5-di-tert-butylsalicylaldehyde (2.0 g, 8.50 mmol) in 10 mL of hot ethanol.
-
Continue refluxing for 1 hour. The yellow Schiff base ligand will precipitate upon cooling.
-
Collect the yellow solid by vacuum filtration and wash with cold ethanol.
Step 3: Complexation with Manganese(II) Acetate
-
In a 100 mL three-neck flask, suspend the salen ligand (1.0 g) in 25 mL of absolute ethanol and heat to reflux.
-
Add solid manganese(II) acetate tetrahydrate (2.0 equivalents) in one portion.
-
Reflux for 30 minutes, then bubble air through the solution for 1 hour while maintaining reflux.
-
Cool the reaction mixture and collect the dark brown Jacobsen's catalyst by vacuum filtration. Wash with ethanol and dry.
Protocol 1.2: Asymmetric Epoxidation of an Alkene
-
In a round-bottom flask, dissolve the alkene substrate (1.0 mmol) in 10 mL of dichloromethane.
-
Add Jacobsen's catalyst (0.05 mmol, 5 mol%).
-
Cool the mixture to 0 °C in an ice bath.
-
Add buffered sodium hypochlorite solution (commercial bleach buffered to pH 11.3 with 0.05 M Na2HPO4) dropwise with vigorous stirring over 1-2 hours.
-
Monitor the reaction by TLC. Upon completion, separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting epoxide by flash column chromatography on silica gel.
-
Determine the enantiomeric excess by chiral GC or HPLC analysis.
Chiral Ligands for Asymmetric Catalysis: The Trost Asymmetric Allylic Alkylation
The Trost asymmetric allylic alkylation (AAA) is a powerful palladium-catalyzed C-C, C-N, and C-O bond-forming reaction. The stereochemical outcome is controlled by a chiral ligand, with the Trost ligand, derived from trans-1,2-diaminocyclohexane and 2-diphenylphosphinobenzoic acid, being one of the most successful.
Catalytic Cycle for Trost Asymmetric Allylic Alkylation
Caption: Generalized catalytic cycle for the Trost AAA.
Quantitative Data
The Trost ligand has proven to be highly effective in the asymmetric allylic alkylation of a variety of substrates with different nucleophiles, delivering products with excellent enantioselectivity.
| Entry | Allylic Acetate | Nucleophile | Catalyst Loading (mol% Pd) | Ligand Loading (mol%) | Yield (%) | ee (%) | Reference |
| 1 | rac-1,3-Diphenyl-2-propenyl acetate | Dimethyl malonate | 1 | 2 | 95 | >99 | |
| 2 | rac-3-Acetoxycyclohexene | Sodium dimethyl malonate | 0.5 | 1.5 | 98 | 98 | |
| 3 | rac-3-Acetoxycyclopentene | Phthalimide | 2.5 | 7.5 | 81 | 98 | |
| 4 | rac-3-Acetoxy-1-butene | Phenol | 1 | 2 | 90 | 94 | |
| 5 | rac-1,3-Dioxolan-2-one, 4-ethenyl- | Benzylamine | 0.5 | 1.5 | 92 | 97 |
Experimental Protocols
Protocol 2.1: Synthesis of (S,S)-DACH-Ph Trost Ligand
-
Under a nitrogen atmosphere, charge a reactor with 2-diphenylphosphinobenzoic acid (1.0 kg, 3.26 mol) and 1,1'-carbonyldiimidazole (CDI) (557.2 g, 3.33 mol).
-
Add acetonitrile (2 L) to form a slurry and agitate for 1 hour at 20-25 °C until a clear solution is obtained.
-
Transfer this solution to a reactor containing (S,S)-diaminocyclohexane (186.4 g, 1.63 mol) and imidazole hydrochloride (170.6 g, 1.63 mol) in acetonitrile.
-
Heat the resulting mixture to 80-82 °C for 8 hours.
-
Cool the solution to 60 °C and add water (1.3 L) over 30 minutes.
-
Cool the slurry to 23 °C, collect the solid by filtration, and wash successively with a mixture of acetonitrile/water and then water.
-
Dry the solid under vacuum at 55 °C to obtain the (S,S)-DACH-Ph Trost ligand as a white solid.
Protocol 2.2: Asymmetric Allylic Alkylation
-
In a flame-dried flask under an inert atmosphere, dissolve the palladium precursor (e.g., [Pd(π-allyl)Cl]2, 0.5 mol%) and the Trost ligand (1.5 mol%) in the desired solvent (e.g., CH2Cl2).
-
Stir the solution for 15-30 minutes at room temperature.
-
Add the allylic acetate (1.0 equiv) and the nucleophile (1.1-1.5 equiv). If the nucleophile is a solid, it can be added directly. If it is generated in situ (e.g., a malonate anion), the base (e.g., NaH or a milder base like N,O-bis(trimethylsilyl)acetamide (BSA) and a catalytic amount of KOAc) is added to the nucleophile precursor before the addition of the catalyst solution.
-
Stir the reaction at the desired temperature (ranging from 0 °C to room temperature) and monitor by TLC.
-
Upon completion, quench the reaction (e.g., with saturated aqueous NH4Cl solution).
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the product by flash chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Chiral Auxiliary in Diastereoselective Alkylation
Enantiomerically pure this compound can serve as a chiral auxiliary to control the stereochemistry of reactions at a prochiral center. An example is its use in the diastereoselective alkylation of β-keto esters to generate quaternary stereocenters, which are precursors to optically active α,α-disubstituted α-amino acids.
Reaction Workflow
Caption: Workflow for the synthesis of α,α-disubstituted α-amino acids.
Quantitative Data
The diastereoselective alkylation of enol ethers derived from ethyl 2-methylacetoacetate and (S,S)-cyclohexane-1,2-diol proceeds with high diastereoselectivity.
| Entry | Alkylating Agent (R-X) | Yield of Alkylated Acetal (%) | Diastereomeric Excess (de, %) |
| 1 | CH3I | 65 | >95 |
| 2 | C2H5I | 70 | >95 |
| 3 | n-C3H7I | 68 | 94 |
| 4 | Allyl-Br | 62 | 92 |
| 5 | Benzyl-Br | 55 | 93 |
Experimental Protocols
Protocol 3.1: Asymmetric Synthesis of α,α-Disubstituted α-Amino Acids
Step 1: Formation of the Chiral Acetal Enol Ether
-
A mixture of the β-keto ester (e.g., ethyl 2-methylacetoacetate, 1 equiv), (S,S)-cyclohexane-1,2-diol (1.2 equiv), and a catalytic amount of p-toluenesulfonic acid in toluene is heated at reflux with a Dean-Stark trap to remove water.
-
After the reaction is complete (monitored by TLC), the mixture is cooled, washed with saturated aqueous NaHCO3, and brine.
-
The organic layer is dried and concentrated to give the crude chiral acetal enol ether, which can be purified by chromatography.
Step 2: Diastereoselective Alkylation
-
To a solution of lithium diisopropylamide (LDA), freshly prepared from diisopropylamine and n-butyllithium, in THF at -78 °C, add a solution of the chiral acetal enol ether in THF.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add the alkylating agent (1.2 equiv) and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with saturated aqueous NH4Cl and extract with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by chromatography.
Step 3: Removal of the Chiral Auxiliary
-
Dissolve the alkylated acetal in a suitable solvent (e.g., CH2Cl2) and treat with BF3·OEt2 at 0 °C.
-
Stir the reaction until the starting material is consumed (TLC).
-
Quench carefully with saturated aqueous NaHCO3.
-
Extract the product, dry the organic layer, and concentrate to afford the β-keto ester with a chiral quaternary center.
Step 4: Conversion to the Amino Acid
-
The resulting β-keto ester can be converted to the corresponding α,α-disubstituted α-amino acid via a Schmidt rearrangement using sodium azide and a strong acid (e.g., sulfuric acid).
-
The final amino acid can be purified by crystallization or ion-exchange chromatography.
Conclusion
This compound and its amine derivatives are versatile and highly effective chiral platforms in asymmetric synthesis. The applications highlighted here—the Jacobsen-Katsuki epoxidation, the Trost asymmetric allylic alkylation, and the use as a chiral auxiliary—demonstrate their power in creating stereochemically complex molecules with high levels of enantioselectivity and diastereoselectivity. The detailed protocols provided serve as a practical guide for researchers in academia and industry to implement these powerful synthetic methodologies.
Application Notes: Trans-1,2-Cyclohexanediol as a Chiral Auxiliary in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of stereoselective synthesis, chiral auxiliaries are powerful tools for controlling the stereochemical outcome of a reaction. An effective chiral auxiliary temporarily attaches to a prochiral substrate, directs a subsequent diastereoselective transformation, and is then cleaved to yield an enantiomerically enriched product. (S,S)- or (R,R)-trans-1,2-cyclohexanediol is a versatile and cost-effective chiral auxiliary. Its C₂-symmetric diol structure is particularly effective when converted into a chiral acetal, which creates a rigid and well-defined steric environment to direct the approach of incoming reagents. This application note focuses on the primary use of trans-1,2-cyclohexanediol as a chiral acetal auxiliary in the diastereoselective alkylation of β-keto esters, a key transformation for the synthesis of complex chiral molecules, including non-proteinogenic α,α-disubstituted amino acids.
Core Application: Diastereoselective Alkylation of β-Keto Esters
The most prominent application of this compound as a chiral auxiliary is in the diastereoselective alkylation of β-keto esters. The auxiliary is first reacted with the β-keto ester to form a chiral enol ether acetal. The rigid bicyclic structure of this intermediate effectively shields one face of the enol ether, leading to highly diastereoselective alkylation upon deprotonation and reaction with an electrophile. Subsequent removal of the auxiliary reveals the α-alkylated β-keto ester with a newly formed quaternary stereocenter.
Quantitative Data Summary
The following table summarizes representative results for the diastereoselective alkylation of chiral enol ethers derived from β-keto esters and (S,S)-trans-1,2-cyclohexanediol. This transformation consistently yields high levels of diastereoselectivity.
| Entry | β-Keto Ester Substrate | Alkylating Agent (R-X) | Yield (%) | Diastereomeric Excess (de, %) |
| 1 | Ethyl 2-methylacetoacetate | Allyl Bromide | 70 | >95 |
| 2 | Ethyl 2-methylacetoacetate | Benzyl Bromide | 65 | >95 |
| 3 | Ethyl 2-methylacetoacetate | Iodomethane | 31 | 92 |
| 4 | Ethyl 2-ethylacetoacetate | Allyl Bromide | 68 | >95 |
| 5 | Ethyl 2-ethylacetoacetate | Benzyl Bromide | 62 | >95 |
| 6 | Ethyl 2-ethylacetoacetate | Iodomethane | 45 | 94 |
Data synthesized from Tanaka, M., et al. J. Org. Chem. 2001, 66 (8), 2667–2673.
Detailed Experimental Protocols
Protocol 1: Synthesis of Chiral Acetal from Ethyl 2-methylacetoacetate
This protocol describes the attachment of the (S,S)-trans-1,2-cyclohexanediol auxiliary to a model β-keto ester.
Materials:
-
Ethyl 2-methylacetoacetate (1.0 eq)
-
(S,S)-trans-1,2-cyclohexanediol (1.1 eq)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (0.05 eq)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add toluene, ethyl 2-methylacetoacetate, (S,S)-trans-1,2-cyclohexanediol, and a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the β-keto ester is fully consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Quench the reaction by washing with saturated aqueous NaHCO₃ solution, followed by brine.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired chiral acetal as a mixture of E/Z enol ether isomers.
Protocol 2: Diastereoselective Alkylation
This protocol details the stereoselective introduction of an alkyl group.
Materials:
-
Chiral acetal from Protocol 1 (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq, as a solution in THF)
-
Alkylating agent (e.g., Allyl bromide, 1.2 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Dissolve the chiral acetal in anhydrous THF in a flame-dried, argon-purged flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the NaHMDS solution dropwise via syringe. Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the alkylating agent (e.g., allyl bromide) dropwise to the enolate solution at -78 °C.
-
Allow the reaction to stir at -78 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
The crude product can be purified by silica gel chromatography. The diastereomeric excess (de) can be determined by ¹H NMR analysis of the crude product.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the removal of the auxiliary to release the final enantioenriched product.
Materials:
-
Alkylated acetal from Protocol 2 (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (2.0-3.0 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve the purified alkylated acetal in anhydrous DCM in a flask under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add boron trifluoride diethyl etherate (BF₃·OEt₂) dropwise.
-
Stir the reaction at 0 °C and monitor by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C.
-
Separate the layers and extract the aqueous phase with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by silica gel chromatography to obtain the optically active α,α-disubstituted β-keto ester and recover the chiral auxiliary.
Mechanism of Stereocontrol
The high diastereoselectivity observed in the alkylation step is attributed to the rigid C₂-symmetric chair conformation of the cyclohexyl ring in the chiral acetal. This conformation creates a sterically hindered environment where one face of the enol ether is effectively blocked by one of the cyclohexane's axial hydrogens. The incoming electrophile is therefore directed to the less sterically encumbered face, resulting in the preferential formation of one diastereomer.
Conclusion and Further Applications
While the primary and most well-documented use of this compound as a chiral auxiliary is in diastereoselective alkylations via chiral acetal intermediates, its principle of creating a defined stereochemical environment can be extended to other reactions. Although less common, derivatives of this compound can potentially be employed in asymmetric Diels-Alder and aldol reactions. However, the application in asymmetric alkylation for the synthesis of chiral quaternary centers remains its most robust and high-yielding application, providing a reliable method for accessing valuable building blocks for drug development and natural product synthesis.
Application Notes and Protocols for the Chiral Resolution of Racemic trans-1,2-Cyclohexanediol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the chiral resolution of racemic trans-1,2-cyclohexanediol, a critical process for the synthesis of enantiomerically pure compounds in the pharmaceutical and fine chemical industries. Two effective methods are presented: diastereomeric cocrystal formation with tartaric acid followed by supercritical fluid extraction (SFE), and enzymatic kinetic resolution via lipase-catalyzed acylation.
Method 1: Diastereomeric Cocrystal Formation with Tartaric Acid and Supercritical Fluid Extraction
This method leverages the formation of diastereomeric cocrystals between the enantiomers of this compound and a chiral resolving agent, tartaric acid. The resulting diastereomers exhibit different physical properties, allowing for their separation. Supercritical carbon dioxide (scCO₂) is employed as an environmentally benign solvent for the separation process.
Experimental Protocol
Materials:
-
Racemic this compound (CHD)
-
(S,S)- or (R,R)-Tartaric Acid (TA)
-
Ethanol
-
Supercritical Fluid Extractor
Procedure:
-
Cocrystal Formation: A racemic mixture of this compound is reacted with either (S,S)- or (R,R)-tartaric acid in ethanol.[1] A molar ratio of 0.5 or higher of the resolving agent to the racemic diol is used.[1][2] The tartaric acid selectively forms a diastereomeric cocrystal with one of the enantiomers, leaving the other enantiomer unreacted in the solution.[1][2]
-
First Stage Supercritical Fluid Extraction (SFE): The unreacted mixture of enantiomers is recovered from the sample using supercritical fluid extraction with CO₂ at 20 MPa and 33 °C.[1][2]
-
Second Stage Supercritical Fluid Extraction (SFE): A subsequent extraction is performed at 20 MPa and a temperature of at least 73 °C.[1][2] In this step, the diastereomeric cocrystal is decomposed in situ, releasing the other enantiomer.[1][2]
-
Enantiomer Recovery: Both enantiomers are recovered with enantiomeric excess values ranging from 65-90% in nearly a 50-50% yield for each.[2]
-
Further Purification (Optional): For higher purity, the enriched enantiomer mixtures are subjected to a second resolution step. The (S,S)-CHD-rich mixture is reacted with (S,S)-TA, and the (R,R)-CHD-rich mixture is reacted with (R,R)-TA.[1] This two-step resolution process can yield both enantiomers of CHD in quantitative yields with a purity of >99% enantiomeric excess (ee).[1][2]
Data Presentation
| Resolution Step | Parameter | Value | Reference |
| Initial Resolution | Molar Ratio (TA:CHD) | ≥ 0.5 | [1][2] |
| SFE Stage 1 Conditions | 20 MPa, 33 °C | [1][2] | |
| SFE Stage 2 Conditions | 20 MPa, ≥ 73 °C | [1][2] | |
| Enantiomeric Excess (ee) | 65-90% | [2] | |
| Yield (per enantiomer) | ~50% | [2] | |
| Second Resolution | Final Enantiomeric Excess (ee) | > 99% | [1][2] |
| Final Yield | Quantitative | [1][2] |
Experimental Workflow
Caption: Workflow for chiral resolution via diastereomeric cocrystallization.
Method 2: Enzymatic Kinetic Resolution by Lipase-Catalyzed Acylation
Enzymatic kinetic resolution is a highly selective method that utilizes lipases to catalyze the acylation of one enantiomer of a racemic alcohol at a much faster rate than the other. This results in a mixture of an acylated enantiomer and the unreacted alcohol enantiomer, which can then be separated. Lipases from Pseudomonas cepacia (PSL) and Candida antarctica B (Novozym 435) are particularly effective for resolving 2-substituted cycloalkanols.[3]
Experimental Protocol (Adapted)
Note: The following is a general protocol adapted from methodologies for structurally similar cyclic 1,2-diols. Optimization of reaction conditions may be necessary for this compound.
Materials:
-
Racemic this compound
-
Immobilized Lipase (e.g., Pseudomonas cepacia lipase or Novozym 435)
-
Acylating Agent (e.g., Vinyl Acetate)
-
Anhydrous Organic Solvent (e.g., Diethyl Ether or Diisopropyl Ether)
-
Silica Gel for Chromatography
Procedure:
-
Reaction Setup: In a dry flask, dissolve racemic this compound in an anhydrous organic solvent such as diethyl ether.
-
Enzyme Addition: Add the immobilized lipase to the solution. The quantity of the enzyme can significantly affect the reaction rate.[3]
-
Acylation: Add vinyl acetate as the acylating agent. High enantioselectivity is often observed with this reagent.[3]
-
Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., room temperature) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until approximately 50% conversion is reached. In the kinetic resolution of 2-substituted cycloalkanols, the (R)-enantiomer is typically acylated faster, yielding the (R)-ester and the unreacted (S)-alcohol.[3]
-
Work-up: Once the desired conversion is achieved, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Separation: Concentrate the filtrate and separate the resulting acylated enantiomer from the unreacted alcohol enantiomer by column chromatography on silica gel.
Data Presentation (Representative)
The following table presents representative data for the lipase-catalyzed resolution of 2-substituted cycloalkanols, which is expected to be comparable for this compound.
| Enzyme | Acylating Agent | Solvent | Enantioselectivity (E-value) | Reference |
| Pseudomonas cepacia Lipase (PSL) | Vinyl Acetate | Diethyl Ether | > 200 | [3] |
| Candida antarctica Lipase B (Novozym 435) | Vinyl Acetate | Diisopropyl Ether | > 200 | [3] |
High E-values (>100) indicate excellent enantioselectivity, leading to high enantiomeric excess for both the product and the remaining substrate at ~50% conversion.
Logical Relationship Diagram
Caption: Process flow for enzymatic kinetic resolution of this compound.
References
Applications of trans-1,2-Cyclohexanediol in Polymer Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trans-1,2-cyclohexanediol is a cycloaliphatic diol that serves as a valuable monomer in polymer chemistry. Its rigid and non-planar cyclohexane ring, combined with the presence of two hydroxyl groups in a trans configuration, imparts unique properties to the resulting polymers. These characteristics include enhanced thermal stability, improved mechanical strength, and specific solubility profiles. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of polyesters, polyurethanes, and polycarbonates.
Polyesters
The incorporation of this compound into polyester chains introduces rigidity, which can significantly influence the thermal and mechanical properties of the material. The trans configuration of the hydroxyl groups leads to a more linear and potentially more crystalline polymer structure compared to its cis-isomer.
Application Notes
Polyesters derived from this compound are suitable for applications requiring high thermal stability and mechanical robustness. The rigid cycloaliphatic structure can increase the glass transition temperature (Tg) and melting temperature (Tm) of the resulting polyesters. These materials can be used in specialty fibers, engineering plastics, and coatings.
Quantitative Data
While specific data for polyesters based solely on this compound is limited in readily available literature, the following table presents data for polyesters synthesized from similar cycloaliphatic diols to provide a comparative reference.
| Diol Monomer | Dicarboxylic Acid | Mn ( g/mol ) | PDI | Tg (°C) | Tm (°C) | Decomposition Temp (°C) |
| 1,4-Cyclohexanedimethanol (CHDM) | Terephthalic Acid | - | - | 80-100 | 280-315 | >400 |
| 2,2,4,4-Tetramethyl-1,3-cyclobutanediol (TMCD) | Terephthalic Acid | - | - | 145-200 | 280-320 | >420 |
| This compound (Expected) | Adipic Acid | - | - | Moderate | Moderate | High |
| This compound (Expected) | Terephthalic Acid | - | - | High | High | Very High |
Experimental Protocol: Synthesis of Polyester via Melt Polycondensation
This protocol describes a general two-step melt polycondensation for synthesizing a polyester from this compound and a dicarboxylic acid (e.g., adipic acid).
Materials:
-
This compound
-
Adipic Acid
-
Titanium(IV) butoxide (Ti(OBu)₄) or another suitable catalyst
-
Nitrogen gas (high purity)
-
Methanol (for cleaning)
-
Chloroform (for polymer dissolution)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Distillation head with a condenser and receiving flask
-
Nitrogen inlet
-
Vacuum pump
-
Heating mantle with a temperature controller
Procedure:
Step 1: Esterification
-
Charge the reactor with equimolar amounts of this compound and adipic acid.
-
Add a catalytic amount of Titanium(IV) butoxide (typically 50-200 ppm).
-
Flush the reactor with nitrogen gas for 15-20 minutes to create an inert atmosphere.
-
Heat the mixture to 180-220°C under a slow stream of nitrogen while stirring.
-
Water, the byproduct of the esterification reaction, will start to distill off. Continue this step for 2-4 hours or until at least 80% of the theoretical amount of water has been collected.
Step 2: Polycondensation
-
Gradually increase the temperature to 220-260°C.
-
Slowly apply a vacuum (reducing the pressure to <1 mmHg) over about 30 minutes to avoid excessive foaming.
-
Continue the reaction under high vacuum and elevated temperature for another 2-4 hours. The viscosity of the melt will increase significantly as the polymer chain grows.
-
Once the desired viscosity is reached (indicating high molecular weight), stop the reaction by removing the heat and breaking the vacuum with nitrogen.
-
Allow the polymer to cool to room temperature under a nitrogen atmosphere. The resulting polyester can be removed from the flask after breaking the glass (if necessary and done safely) or by dissolving it in a suitable solvent like chloroform.
Experimental Workflow
Caption: Workflow for polyester synthesis and characterization.
Polyurethanes
In polyurethane synthesis, this compound can act as a chain extender or be part of a polyester polyol. The rigidity of the cyclohexane ring contributes to the hard segment of the polyurethane, enhancing its mechanical properties and thermal stability.
Application Notes
Polyurethanes incorporating this compound are expected to exhibit high hardness, good abrasion resistance, and excellent thermal properties. These characteristics make them suitable for applications such as coatings, adhesives, sealants, and elastomers (CASE), as well as in the production of rigid foams and thermoplastic polyurethanes.
Experimental Protocol: Synthesis of a Thermoplastic Polyurethane (TPU)
This protocol outlines the synthesis of a thermoplastic polyurethane using a prepolymer method.
Materials:
-
Poly(caprolactone) diol (PCL-diol, Mn ~2000 g/mol )
-
4,4'-Methylene diphenyl diisocyanate (MDI)
-
This compound (as chain extender)
-
Dibutyltin dilaurate (DBTDL) catalyst
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent
Equipment:
-
Four-neck round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Nitrogen inlet
-
Thermometer
Procedure:
Step 1: Prepolymer Synthesis
-
Dry the PCL-diol under vacuum at 80-100°C for 1-2 hours to remove any moisture.
-
Charge the flask with the dried PCL-diol and add MDI at a 2:1 molar ratio (NCO:OH).
-
Heat the mixture to 70-80°C with constant stirring under a nitrogen atmosphere for 2-3 hours to form the NCO-terminated prepolymer.
Step 2: Chain Extension
-
Cool the prepolymer to 50-60°C.
-
Dissolve the this compound (in a molar amount equivalent to the excess MDI) in anhydrous DMF.
-
Add a catalytic amount of DBTDL to the prepolymer.
-
Slowly add the solution of this compound to the prepolymer with vigorous stirring. An increase in viscosity will be observed.
-
Continue stirring for an additional 1-2 hours at 60-70°C to complete the reaction.
-
The resulting polyurethane solution can be cast into a film or precipitated in a non-solvent like methanol.
-
Dry the polymer product under vacuum at 60-80°C.
Logical Relationship Diagram
Caption: Logical relationship of monomers in polyurethane synthesis.
Polycarbonates
This compound can be used to synthesize polycarbonates, although this application is less common than for polyesters and polyurethanes. The resulting polycarbonates would possess high rigidity and thermal stability due to the cycloaliphatic structure.
Application Notes
Polycarbonates based on this compound could be potential alternatives to bisphenol A (BPA)-based polycarbonates, offering good mechanical properties and a high glass transition temperature. Potential applications include optical lenses, protective glazing, and components for electronic devices.
Experimental Protocol: Synthesis of Polycarbonate via Interfacial Polycondensation
This protocol describes a general method for synthesizing a polycarbonate from this compound and phosgene (or a phosgene substitute like triphosgene). Caution: Phosgene and its substitutes are highly toxic and should be handled with extreme care in a well-ventilated fume hood by trained personnel.
Materials:
-
This compound
-
Triphosgene (as a safer substitute for phosgene)
-
Dichloromethane (DCM)
-
Sodium hydroxide (NaOH)
-
Phase-transfer catalyst (e.g., benzyltriethylammonium chloride)
-
Hydrochloric acid (HCl)
-
Methanol
Equipment:
-
Jacketed reaction vessel with a high-speed mechanical stirrer
-
Dropping funnel
-
pH meter
-
Fume hood
Procedure:
-
Dissolve this compound in an aqueous solution of sodium hydroxide.
-
Add the phase-transfer catalyst to the aqueous solution.
-
In a separate flask, dissolve triphosgene in dichloromethane.
-
Cool both solutions to 0-5°C.
-
With vigorous stirring, slowly add the triphosgene solution to the aqueous diol solution. Maintain the pH of the aqueous phase between 10 and 12 by adding a concentrated NaOH solution as needed.
-
Continue the reaction for 1-2 hours at 0-10°C.
-
After the reaction is complete, separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl and then with deionized water until the washings are neutral.
-
Precipitate the polycarbonate by pouring the dichloromethane solution into a large volume of methanol with stirring.
-
Filter the precipitated polymer and dry it under vacuum at 80-100°C.
Signaling Pathway Analogy for Polymer Formation
Caption: Simplified pathway for polycarbonate formation.
Conclusion
This compound is a versatile monomer that can be used to synthesize a variety of polymers with desirable properties. Its rigid cycloaliphatic structure imparts high thermal stability and mechanical strength, making the resulting polyesters, polyurethanes, and polycarbonates suitable for a range of demanding applications. The experimental protocols provided here offer a starting point for researchers to explore the potential of this unique monomer in developing novel polymeric materials. Further research is warranted to fully characterize the properties of polymers derived specifically from this compound and to explore their full application potential.
Application Notes and Protocols: The Use of trans-1,2-Cyclohexanediol Derivatives in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utilization of trans-1,2-cyclohexanediol derivatives as chiral starting materials in the synthesis of pharmaceuticals. The focus of this document is on the practical application of these versatile building blocks, with a specific, in-depth example of the synthesis of the atypical antipsychotic drug, Lurasidone. This document will furnish researchers with the necessary protocols, quantitative data, and pathway visualizations to facilitate their own research and development endeavors.
Introduction to this compound in Medicinal Chemistry
This compound and its derivatives are valuable chiral synthons in the pharmaceutical industry.[1] Their rigid cyclohexane backbone and stereochemically defined hydroxyl groups provide a scaffold for the construction of complex, three-dimensional molecules with specific pharmacological activities. The trans-configuration of the hydroxyl groups is particularly useful for establishing specific stereochemical relationships in the target molecule, which is often crucial for its efficacy and safety. These diols can be readily derivatized to introduce other functionalities, making them versatile starting points for a variety of synthetic routes.
Case Study: Synthesis of Lurasidone
Lurasidone is an atypical antipsychotic medication used for the treatment of schizophrenia and bipolar depression.[2] Its chemical structure features a complex stereochemistry that is critical for its therapeutic activity. The synthesis of Lurasidone provides an excellent example of the strategic use of a this compound derivative, specifically (1R,2R)-cyclohexane-1,2-diyldimethanol, to establish the desired chirality in the final drug molecule.
Synthetic Scheme Overview
The overall synthetic strategy for Lurasidone from (1R,2R)-cyclohexane-1,2-diyldimethanol involves a multi-step process. The chiral diol is first converted into a key intermediate, ((1R,2R)-cyclohexane-1,2-diyl)bis(methylene)dimethanesulfonate. This intermediate then undergoes a series of reactions, including coupling with other key building blocks, to ultimately yield Lurasidone.
Caption: Overall workflow for the synthesis of Lurasidone Hydrochloride.
Experimental Protocols
This key intermediate is synthesized from (1R,2R)-cyclohexane-1,2-diyldimethanol via mesylation.
Materials:
-
(1R,2R)-cyclohexane-1,2-diyldimethanol
-
Triethylamine
-
Methanesulfonyl chloride
-
Dichloromethane (DCM)
-
Water
-
Saturated sodium bicarbonate solution
-
Saturated brine solution
Procedure:
-
Dissolve (1R,2R)-cyclohexane-1,2-diyldimethanol (100.0 g) and triethylamine (175.4 g) in dichloromethane (1500 mL) in a reaction vessel equipped with a stirrer and a cooling system.
-
Cool the mixture to -10°C in an ice bath and stir for 1.5 hours.
-
Slowly add methanesulfonyl chloride (or a suitable aromatic sulfonyl chloride like p-toluenesulfonyl chloride, 370.2 g) to the reaction mixture while maintaining the temperature at -10°C.
-
Continue stirring the reaction at -10°C for approximately 21-22 hours, monitoring the reaction progress by a suitable chromatographic method (e.g., TLC or HPLC).
-
Upon completion, quench the reaction by adding water.
-
Wash the organic layer successively with water, saturated sodium bicarbonate solution, and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by recrystallization to yield the desired ((1R,2R)-cyclohexane-1,2-diyl)bis(methylene)dimethanesulfonate as a white solid.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 74.8% - 80.2% | [3][4] |
| Purity | >99% (by HPLC) | [5] |
This intermediate is prepared by the reaction of 3-chloro-1,2-benzisothiazole with piperazine.
Materials:
-
3-chloro-1,2-benzisothiazole
-
Anhydrous piperazine
-
tert-Butanol
-
Toluene
-
Isopropanol
-
Concentrated hydrochloric acid
-
Water
-
50% aqueous sodium hydroxide
Procedure:
-
In a round-bottomed flask, combine anhydrous piperazine (49.4 g, 0.57 mol) and tert-butanol (10 mL).
-
Heat the mixture to 100°C under a nitrogen atmosphere.
-
Slowly add a solution of 3-chloro-1,2-benzisothiazole (19.45 g, 0.11 mol) in tert-butanol (10 mL) to the reaction mixture, maintaining the temperature between 112-118°C.
-
After the addition is complete, heat the mixture to reflux (121°C) and maintain for 24 hours.
-
Cool the reaction mixture to 85°C and add water (120 mL).
-
Filter the resulting solution and wash the filter cake with a tert-butanol/water (1:1) solution.
-
Adjust the pH of the combined filtrate to 12.2 with 50% aqueous sodium hydroxide.
-
Extract the aqueous layer with toluene (2 x 200 mL, 1 x 100 mL).
-
Combine the organic layers, wash with water, and concentrate under vacuum.
-
Add isopropanol (210 mL) to the concentrate and adjust the pH to 3.8 with concentrated hydrochloric acid to precipitate the hydrochloride salt.
-
Cool the slurry to 0°C, stir for 45 minutes, filter, and wash the solid with cold isopropanol.
-
Dry the product under vacuum at 40°C to obtain 3-(1-piperazinyl)-1,2-benzisothiazole hydrochloride as an off-white solid.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 80% | [2] |
| Purity | High (not specified) | [2] |
The final step involves the coupling of the bismesylate intermediate with 3-(piperazin-1-yl)benzo[d]isothiazole and another key intermediate, followed by salt formation.
Materials:
-
((1R,2R)-cyclohexane-1,2-diyl)bis(methylene)dimethanesulfonate (Intermediate from Step 1)
-
3-(piperazin-1-yl)benzo[d]isothiazole (Intermediate from Step 2)
-
(3aR,4S,7R,7aS)-4,7-methano-1H-isoindole-1,3(2H)-dione
-
Potassium carbonate
-
Toluene
-
Isopropanol
-
Hydrochloric acid in isopropanol
Procedure:
-
Suspend ((1R,2R)-cyclohexane-1,2-diyl)bis(methylene)dimethanesulfonate, 3-(piperazin-1-yl)benzo[d]isothiazole, and potassium carbonate in toluene.
-
Heat the suspension at 105°C for 15 hours, monitoring the reaction by UPLC.
-
After the reaction is complete, cool the mixture to room temperature and add water.
-
Separate the organic phase and concentrate it to a small volume.
-
The resulting Lurasidone free base is then treated with hydrochloric acid in isopropanol to form the hydrochloride salt.
-
The Lurasidone hydrochloride precipitates and can be isolated by filtration, washed, and dried.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 98.3% | [6] |
| Purity (HPLC) | 99.49% | [6] |
Mechanism of Action of Lurasidone
Lurasidone exerts its therapeutic effects through a combination of antagonist and partial agonist activities at various neurotransmitter receptors in the brain.[1][2] It is a potent antagonist of dopamine D2 and serotonin 5-HT2A and 5-HT7 receptors.[2] Additionally, it acts as a partial agonist at the serotonin 5-HT1A receptor.[2] This unique receptor binding profile is believed to contribute to its efficacy in treating the positive and negative symptoms of schizophrenia, as well as depressive episodes in bipolar disorder, with a relatively favorable side-effect profile, particularly concerning metabolic issues.
Caption: Mechanism of action of Lurasidone at key neurotransmitter receptors.
Conclusion
The synthesis of Lurasidone exemplifies the strategic importance of chiral building blocks derived from this compound in modern pharmaceutical development. The protocols and data presented herein offer a comprehensive guide for researchers working on the synthesis of Lurasidone and other complex chiral molecules. The detailed understanding of its mechanism of action further underscores the importance of precise molecular design in achieving desired therapeutic outcomes. These application notes serve as a valuable resource for scientists and professionals in the field of drug discovery and development, highlighting the continued relevance of fundamental organic synthesis in addressing critical medical needs.
References
Application Notes and Protocols: Enhancing Gene Electrotransfection with trans-1,2-Cyclohexanediol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gene electrotransfection is a widely utilized non-viral method for introducing nucleic acids into cells. However, a significant bottleneck in this process is the transport of plasmid DNA from the cytoplasm into the nucleus.[1] The nuclear pore complex (NPC) presents a formidable barrier to large macromolecules like plasmids.[2] trans-1,2-Cyclohexanediol (TCHD), a small amphipathic alcohol, has emerged as a valuable tool to overcome this hurdle.[2][3] These application notes provide a comprehensive overview of the role of TCHD in gene electrotransfection, including its mechanism of action, and offer detailed protocols for its application to enhance transfection efficiency and cell viability.
Mechanism of Action
Following the introduction of plasmid DNA into the cytoplasm via electroporation, the nuclear envelope remains a primary obstacle to successful transfection.[2] TCHD acts as a transient dilator of the NPC.[3] Its proposed mechanism involves the disruption of the weak hydrophobic interactions between phenylalanine-glycine (FG)-nucleoporins, which form the permeability barrier of the NPC.[2][3][4] This collapse of the NPC barrier allows for the passive diffusion of macromolecules, including plasmid DNA, into the nucleus, thereby significantly increasing the likelihood of gene expression.[2][3]
Key Advantages of Using this compound
-
Increased Gene Expression: Post-pulse treatment with a low, non-toxic concentration of TCHD has been demonstrated to significantly increase gene expression levels following electrotransfection.[2][5]
-
Improved Cell Viability: The addition of TCHD after electroporation can enhance cell viability, a critical factor in obtaining robust and reliable experimental results.[2][6]
-
Broad Applicability: The beneficial effects of TCHD have been observed across various cell lines, different electroporation conditions, and with multiple plasmid constructs.[2][6]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on gene expression and cell viability in different cell lines.
Table 1: Effect of TCHD on GFP Gene Expression in B16F10 Cells under High Field-Short Pulse (HF-SP) Conditions
| Treatment | Incubation Time with TCHD (minutes) | Fold Increase in GFP Positive Population | Fold Increase in GFP Mean Fluorescence Intensity |
| EP only | N/A | 1.0 (Reference) | 1.0 (Reference) |
| EP + 1% TCHD (post-pulse) | 10 | ~1.5 | ~2.0 - 2.5 |
| EP + 1% TCHD (post-pulse) | 20 | ~1.5 | ~2.0 - 2.5 |
| EP + 1% TCHD (post-pulse) | 30 | ~1.5 | ~2.0 - 2.5 |
Data adapted from a study on B16F10 cells pulsed with 20 µg/ml of pCMV-eGFP plasmid.[2]
Table 2: Effect of TCHD on Tomato Plasmid Expression in CHO Cells
| Treatment | Fold Increase in Tomato Mean Fluorescence Intensity | Effect on Cell Viability |
| EP only | 1.0 (Reference) | - |
| EP + 1% TCHD (10 min post-pulse) | ~2.0 | No negative effect observed |
| EP + 1% TCHD (just after pulse) | Negative effect observed | - |
Data suggests that a delay in TCHD addition post-pulse is crucial for optimal results.[2]
Experimental Protocols
Materials:
-
This compound (TCHD) (e.g., Sigma-Aldrich, Cat. No. 1460-57-7)
-
Mammalian cells of interest (e.g., B16F10, CHO)
-
Plasmid DNA of interest
-
Electroporation buffer
-
Complete cell culture medium
-
Electroporator and appropriate cuvettes
-
Standard cell culture equipment
Protocol 1: Post-Pulse TCHD Treatment for Enhanced Gene Electrotransfection of B16F10 Cells
This protocol is based on findings that demonstrate a significant increase in transfection efficiency when TCHD is added after the electric pulse.[6]
-
Cell Preparation:
-
Culture B16F10 cells to the desired confluency.
-
Trypsinize the cells and resuspend them in pulsing buffer at a concentration of 5 x 10^6 cells/mL.[6]
-
-
Electroporation:
-
TCHD Treatment:
-
Crucially, wait for 10 minutes after the electric pulse. [6]
-
Add 20 µL of a 1% (w/v) TCHD solution to the cell suspension in the cuvette (final concentration of 1% TCHD is not explicitly stated as final volume changes, but 20ul of 1% is what was added).[6]
-
Incubate the cells with TCHD for 10, 20, or 30 minutes at room temperature.[6]
-
-
Post-Transfection Culture:
-
At the end of the incubation period, add 2 mL of complete culture medium to the cuvette to dilute the TCHD and pulsing buffer.
-
Transfer the cells to a suitable culture vessel.
-
Incubate at 37°C in a 5% CO2 incubator for 24 hours before analysis.[6]
-
-
Analysis:
-
Analyze gene expression (e.g., by flow cytometry for fluorescent reporter proteins) and cell viability (e.g., using a trypan blue exclusion assay).
-
Protocol 2: General Guideline for Optimizing TCHD-Enhanced Electrotransfection
The optimal conditions for TCHD-enhanced electrotransfection can be cell-type dependent. This protocol provides a framework for optimization.
-
TCHD Concentration Titration:
-
Perform a dose-response experiment with TCHD concentrations ranging from 0.5% to 2% (w/v).[3]
-
Monitor both transfection efficiency and cell viability to determine the optimal, non-toxic concentration for your specific cell line. Be aware that concentrations ≥1.5% may lead to significant cytotoxicity in some cell types.[3]
-
-
Optimization of Post-Pulse Delay:
-
Test different delay times between the electric pulse and the addition of TCHD (e.g., 0, 5, 10, 15 minutes). The evidence suggests that a short delay is beneficial.[2]
-
-
Incubation Time Optimization:
-
Evaluate different incubation times with TCHD (e.g., 10, 20, 30, 45 minutes) to find the optimal duration that maximizes gene expression without compromising cell viability.
-
Visualizations
Caption: Experimental workflow for TCHD-enhanced gene electrotransfection.
Caption: Signaling pathway of TCHD-mediated enhancement of gene expression.
References
- 1. Effect of Experimental Electrical and Biological Parameters on Gene Transfer by Electroporation: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Post-pulse addition of trans-cyclohexane-1,2-diol improves electrotransfer mediated gene expression in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Post-pulse addition of trans-cyclohexane-1,2-diol improves electrotransfer mediated gene expression in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing trans-1,2-Cyclohexanediol Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of trans-1,2-cyclohexanediol.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most common and stereoselective methods involve a two-step process:
-
Epoxidation of Cyclohexene: Cyclohexene is first converted to cyclohexene oxide using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or by generating performic acid in situ from formic acid and hydrogen peroxide.[1]
-
Acid-Catalyzed Hydrolysis: The resulting cyclohexene oxide is then treated with aqueous acid (e.g., sulfuric acid or perchloric acid) to open the epoxide ring, yielding the trans-diol.[2][3] This ring-opening occurs via an SN2-type mechanism, resulting in the desired anti-dihydroxylation.[1][4]
Other reported methods include the direct dihydroxylation of cyclohexene using hydrogen peroxide with specific catalysts, though controlling stereoselectivity can be more challenging.[5]
Q2: What is a typical expected yield for this synthesis?
A2: Yields can vary significantly based on the specific protocol, scale, and purification method. However, well-optimized batch syntheses using the performic acid method can achieve yields in the range of 65-82%.[6][7] Some newer methods, including those under solvent-free or microreactor conditions, report even higher yields, sometimes exceeding 90%.[8][9]
Q3: Why is the trans isomer the major product in the acid-catalyzed hydrolysis of cyclohexene oxide?
A3: The formation of the trans isomer is a result of the stereochemistry of the epoxide ring-opening. Under acidic conditions, the epoxide oxygen is protonated. A water molecule then acts as a nucleophile, attacking one of the electrophilic carbons of the epoxide. This attack occurs from the side opposite to the protonated epoxide ring (an SN2-like backside attack), leading to an inversion of configuration at that carbon and resulting in the trans product.[1][2][10]
Q4: Can this reaction be performed in a continuous flow microreactor?
A4: Yes, the synthesis of this compound has been successfully adapted to continuous flow microreactors. This approach offers several advantages, including improved safety due to better management of exothermic steps, faster reaction rates, and the ability to use higher reagent concentrations.[11][12] The product obtained from microreactors is often of higher purity and free of colored impurities sometimes seen in batch procedures.[11][12]
Troubleshooting Guide
Problem 1: Low Overall Yield
Issue: The final isolated yield of this compound is significantly lower than expected.
| Possible Cause | Recommended Solution & Explanation |
| Incomplete Epoxidation | Monitor the first step (epoxidation) using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure all the starting cyclohexene has been consumed before proceeding to hydrolysis.[7] |
| Suboptimal Reaction Temperature | Both epoxidation and hydrolysis steps are exothermic.[11] Maintain strict temperature control. For the performic acid method, the temperature should typically be kept between 40-45°C during the addition of cyclohexene.[6] Overheating can lead to side reactions and decomposition. |
| Incomplete Hydrolysis of Formate Esters | If using the performic acid method, intermediate formate esters are formed. Ensure the final saponification step with sodium hydroxide is complete to hydrolyze these esters to the diol. The mixture should be warmed to ~45°C during this step.[1][6] |
| Losses During Workup/Extraction | This compound has moderate water solubility.[3] When extracting the product from the aqueous layer, use a suitable solvent like ethyl acetate and perform multiple extractions (e.g., 5-6 times) to maximize recovery.[6] Saturating the aqueous layer with NaCl may also reduce the product's solubility in water and improve extraction efficiency. |
| Inefficient Purification | If purifying by distillation, ensure the apparatus, particularly the condenser, is wide enough to prevent the product from solidifying and causing a blockage.[6] For recrystallization, ethyl acetate is a common and effective solvent.[1] |
Problem 2: Contamination with cis-1,2-cyclohexanediol
Issue: Spectroscopic analysis (e.g., NMR) of the final product shows the presence of the undesired cis isomer.
| Possible Cause | Recommended Solution & Explanation |
| Incorrect Dihydroxylation Reagents | The cis isomer is formed through syn-dihydroxylation. This occurs when using reagents like osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (KMnO₄).[4][13] Ensure your reagents are appropriate for anti-dihydroxylation (epoxidation followed by hydrolysis). |
| Alternative Reaction Pathway | While the acid-catalyzed ring-opening strongly favors the trans product, side reactions under certain conditions could potentially lead to minor cis formation. Adhering strictly to established protocols for trans-dihydroxylation is critical. |
Problem 3: Presence of Unreacted Intermediates or Side Products
Issue: The final product is impure, containing residual cyclohexene oxide or formate esters.
| Possible Cause | Recommended Solution & Explanation |
| Incomplete Hydrolysis of Epoxide | The hydrolysis of cyclohexene oxide requires sufficient time and acid catalyst. Vigorously stir the reaction mixture for at least one hour to ensure the biphasic reaction goes to completion.[2] Monitor the disappearance of the epoxide spot by TLC. |
| Residual Peroxides | Peroxy acids used in the first step can be hazardous if not properly handled or removed.[6] Before workup, test for the presence of peroxides using potassium iodide-starch paper. If the test is positive, residual peroxides can be quenched by adding a reducing agent like sodium bisulfite or ferrous sulfate.[1][7] |
| Incomplete Saponification | As mentioned in "Low Overall Yield," ensure the complete hydrolysis of formate esters by using an adequate amount of NaOH and warming the solution.[6] GC analysis can be used to detect the presence of the intermediate hydroxy-cyclohexyl ester.[7] |
Experimental Protocols & Data
Protocol: Synthesis via Performic Acid Method
This protocol is adapted from Organic Syntheses.[6]
Step 1: Epoxidation and Ring Opening
-
In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, combine 600 mL of 88% formic acid and 140 mL of 30% hydrogen peroxide.
-
Cool the mixture and slowly add 82 g (1.0 mole) of cyclohexene over 20-30 minutes, maintaining the internal temperature between 40-45°C using an ice bath.[6]
-
After the addition is complete, stir the mixture at 40°C for one hour, then let it stand at room temperature overnight.
-
Remove formic acid and water via distillation under reduced pressure.
Step 2: Saponification and Workup
-
To the viscous residue, slowly add an ice-cold solution of 80 g of NaOH in 150 mL of water, ensuring the temperature does not exceed 45°C.[6]
-
Warm the alkaline solution to 45°C and extract it seven times with equal volumes of ethyl acetate.[6]
-
Combine the organic extracts and distill the solvent until the product begins to crystallize.
-
Cool the mixture to 0°C and collect the crude product by filtration. A second crop can be obtained by concentrating the mother liquor.
-
Purify the combined crude product by vacuum distillation or recrystallization from ethyl acetate.[1][6]
Table 1: Effect of Reaction Conditions on Yield
| Method | Key Reagents | Temperature | Time | Typical Yield | Reference |
| Performic Acid (Batch) | HCOOH, H₂O₂ | 40-45°C | ~24 h | 65-73% | Org. Synth.[6] |
| Modified Performic Acid | HCOOH, H₂O₂ | <80°C | 35 min | ~82% | oc-praktikum.de[7] |
| Epoxide Hydrolysis (Batch) | H₂SO₄, H₂O | Vigorous Shaking | 1 h | Not specified | Chemistry Online[2] |
| Catalyst-Free Hydrolysis | H₂O (as reactant and catalyst) | 120°C | 6 h | 100% | ResearchGate[9] |
| Microreactor | HCOOH, H₂O₂ | 50°C | Continuous | High Purity | J. Org. Chem.[11] |
Visualizations
Reaction Pathway
Caption: Reaction pathway for this compound synthesis.
General Experimental Workflow
References
- 1. books.rsc.org [books.rsc.org]
- 2. chemistry-online.com [chemistry-online.com]
- 3. Page loading... [wap.guidechem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Making sure you're not a bot! [oc-praktikum.de]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Advantages of synthesizing this compound in a continuous flow microreactor over a standard glass apparatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Khan Academy [khanacademy.org]
Technical Support Center: Stereospecific Synthesis of trans-1,2-cyclohexanediol
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information, frequently asked questions, and experimental protocols for the stereospecific synthesis of trans-1,2-cyclohexanediol.
Frequently Asked Questions (FAQs)
Q1: What is the most common and stereospecific method for synthesizing this compound?
The most reliable method involves a two-step process: first, the epoxidation of cyclohexene to form cyclohexene oxide, followed by the acid-catalyzed hydrolysis of the epoxide.[1][2] This sequence ensures an anti-dihydroxylation, leading specifically to the trans product.[3]
Q2: Why does the epoxidation followed by acid-catalyzed hydrolysis yield the trans isomer?
This is a classic example of stereochemical control. The acid-catalyzed ring-opening of the epoxide proceeds via an SN2-like mechanism. The incoming nucleophile (water) must attack from the side opposite to the epoxide's C-O bond (a backside attack).[4] This inversion of configuration at one of the carbon centers results in the two hydroxyl groups being on opposite faces of the cyclohexane ring, giving the trans configuration.[2][3]
Q3: What is the difference between syn- and anti-dihydroxylation of cyclohexene?
-
Anti-dihydroxylation adds the two hydroxyl groups to opposite faces of the double bond, resulting in This compound . This is typically achieved through the epoxidation/hydrolysis pathway.[1]
-
Syn-dihydroxylation adds both hydroxyl groups to the same face of the double bond, yielding cis-1,2-cyclohexanediol . This is achieved using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (KMnO₄).[3][5]
Q4: What are the primary side products or impurities I should be aware of?
The main potential impurity is the cis-1,2-cyclohexanediol, which can form if conditions allow for syn-dihydroxylation.[6] Other possible side products, particularly in liquid-phase oxidations, include 2-cyclohexen-1-ol and 2-cyclohexen-1-one.[7] If using a peracid method, unreacted starting material and intermediate formate esters may also be present before the final hydrolysis step.[6][8]
Q5: Are there any significant safety precautions for this synthesis?
Yes. Reactions involving peracids and hydrogen peroxide are exothermic and can become uncontrollable if the temperature is not managed.[6] These reactions should always be conducted with efficient stirring and cooling (e.g., using an ice bath), and reagents should be added slowly. It is critical to work behind a safety shield and to ensure all residual peroxides are quenched before product distillation.[6][9]
Troubleshooting Guide
This section addresses common problems encountered during the synthesis in a question-and-answer format.
Q: My final yield is significantly lower than expected. What are the likely causes and solutions? A: Low yield can stem from several issues:
-
Incomplete Reaction: The epoxidation or hydrolysis step may not have gone to completion.
-
Solution: Monitor the reaction using Thin Layer Chromatography (TLC). Consider extending the reaction time or slightly increasing the temperature if the reaction is stalling, but be cautious of side reactions.
-
-
Suboptimal Temperature Control: For performic acid or hydrogen peroxide-based methods, allowing the temperature to rise above the recommended range (e.g., >45°C) can lead to decomposition and side reactions.[6][8]
-
Solution: Maintain strict temperature control using an ice bath and slow, dropwise addition of reagents.
-
-
Losses During Workup: The product can be lost during aqueous washes or extractions if phase separation is poor or an insufficient number of extractions are performed.
-
Solution: Perform multiple extractions (e.g., 5-7 times) with a suitable solvent like ethyl acetate to ensure complete recovery of the diol from the aqueous layer.[6] Ensure pH is properly adjusted before extraction.
-
-
Impure Reagents: Using old or impure cyclohexene can result in lower yields.
-
Solution: Use freshly distilled cyclohexene for best results.[6]
-
Q: My final product is contaminated with cis-1,2-cyclohexanediol. How did this happen and how can I fix it? A: Contamination with the cis isomer indicates that a syn-dihydroxylation pathway occurred.
-
Cause: This is almost always due to the choice of reagents. Using a one-pot dihydroxylation agent like KMnO₄ or OsO₄ will produce the cis-diol.
-
Solution: To ensure pure trans product, you must use a two-step anti-dihydroxylation method: epoxidation first, followed by hydrolysis.
-
-
Purification: Separating the cis and trans isomers can be difficult.
-
Solution: Careful recrystallization from ethyl acetate can selectively crystallize the trans isomer, leaving the more soluble cis isomer in the mother liquor.[6] If this fails, column chromatography on silica gel is a more rigorous option.
-
Q: The reaction temperature is difficult to control and rises rapidly. What should I do? A: This is a serious safety concern, especially when using peroxides.
-
Immediate Action: If the temperature rises above the target (e.g., 45°C), immediately stop the addition of the reagent and, if necessary, discontinue stirring to slow the reaction.[6] Ensure the ice bath has sufficient capacity.
-
Preventative Measures:
-
Reduce the rate of addition of the peroxide or cyclohexene.
-
Ensure the reaction flask is adequately submerged in the cooling bath.
-
For unfamiliar or scaled-up reactions, always perform a small-scale trial run first.[6]
-
Q: I'm having trouble purifying the product by distillation, as it solidifies in the condenser. A: this compound has a melting point of 101–103°C, which can cause it to crystallize in the condenser during vacuum distillation.
-
Solution: Use a short-path distillation apparatus or a distillation bridge with a wide-bore air condenser that can be gently heated with a heat gun if blockages begin to form.[6][8] Alternatively, for high-purity material, recrystallization is often a better final purification step than distillation.[6]
Experimental Protocols & Data
The most common stereospecific synthesis proceeds via an epoxide intermediate. Below are two reliable protocols.
Protocol 1: Epoxidation via Performic Acid
This method generates performic acid in situ from formic acid and hydrogen peroxide, which acts as the epoxidizing agent. The intermediate formate ester is then hydrolyzed with base to yield the diol.[6][8][9]
Methodology:
-
Performic Acid Formation: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, combine 88% formic acid (600 ml) and 30% hydrogen peroxide (140 ml).[6]
-
Cyclohexene Addition: Cool the mixture in an ice bath. Slowly add freshly distilled cyclohexene (82 g, 1.0 mole) dropwise over 20-30 minutes, ensuring the internal temperature is maintained between 40-45°C.[6]
-
Reaction: After addition is complete, stir the mixture at 40°C for 1 hour, then let it stand at room temperature overnight.[6]
-
Workup (Hydrolysis):
-
Remove formic acid and water under reduced pressure (rotary evaporator).
-
Carefully add an ice-cold solution of NaOH (80 g in 150 ml water) to the viscous residue, keeping the temperature below 45°C.
-
Warm the alkaline solution to 45°C.[6]
-
-
Extraction & Purification:
-
Extract the aqueous layer multiple times (at least 6-7) with ethyl acetate at 45°C.[6]
-
Combine the organic extracts and distill the solvent until the product begins to crystallize.
-
Cool the mixture to 0°C and collect the crystals by vacuum filtration.
-
The product can be further purified by recrystallization from ethyl acetate or by vacuum distillation.[6]
-
Protocol 2: Epoxidation via Halohydrin Formation
This method involves the formation of a trans-bromohydrin, which undergoes intramolecular cyclization to the epoxide, followed by acid-catalyzed opening.[4]
Methodology:
-
Bromohydrin Formation: Dissolve cyclohexene (7.6 ml) in a mixture of THF (25 ml) and water (20 ml). Cool in an ice bath. Slowly add a solution of N-bromosuccinimide (NBS) (14.7 g) in THF (40 ml) over 20 minutes, keeping the temperature below 30°C. Stir for an additional 30 minutes.[4]
-
Epoxide Formation:
-
Extract the reaction mixture with diethyl ether. The ether layer, containing the trans-2-bromocyclohexanol, is used directly in the next step.
-
In a separate flask, prepare an aqueous solution of NaOH. Slowly add the ether solution of the bromohydrin to the basic solution at ~40°C to form the epoxide via intramolecular SN2 reaction.[4]
-
-
Hydrolysis & Purification:
-
After separating the ether layer containing the epoxide, add water (10 ml) and a catalytic amount of sulfuric acid (1 ml). Stir vigorously for 1 hour.[4]
-
Neutralize the solution with NaOH.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate the solution.
-
Cool the concentrated solution in an ice bath to crystallize the this compound.[4]
-
Comparative Data on Synthetic Methods
| Method | Key Reagents | Typical Yield | Stereoselectivity | Reference |
| Performic Acid Oxidation | Cyclohexene, H₂O₂, HCOOH, NaOH | 65-82% | High (trans) | [6][8] |
| Epoxidation/Hydrolysis | Cyclohexene, m-CPBA, H₃O⁺ | Good | High (trans) | [10] |
| Halohydrin Formation | Cyclohexene, NBS, H₂O, Base, H₃O⁺ | Good | High (trans) | [4] |
| Osmium Tetroxide | Cyclohexene, OsO₄ (cat.), NMO | High | High (cis) | [5] |
| Cold, Dilute KMnO₄ | Cyclohexene, KMnO₄, NaOH (cold) | Lower | High (cis) | [11] |
Visual Guides & Workflows
Diagram 1: General Experimental Workflow
Caption: Workflow for this compound synthesis.
Diagram 2: Stereochemical Pathway
Caption: Stereochemistry of the epoxidation-hydrolysis route.
Diagram 3: Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting synthesis issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry-online.com [chemistry-online.com]
- 5. Khan Academy [khanacademy.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. osti.gov [osti.gov]
- 8. Making sure you're not a bot! [oc-praktikum.de]
- 9. books.rsc.org [books.rsc.org]
- 10. Solved Your task is to synthesize this compound, | Chegg.com [chegg.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Enhancing Enantiomeric Excess with trans-1,2-Cyclohexanediol
Welcome to the technical support center for utilizing trans-1,2-cyclohexanediol and its derivatives in asymmetric synthesis. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize reactions for improved enantiomeric excess (ee).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in asymmetric synthesis?
A1: this compound serves as a versatile chiral auxiliary or a precursor to chiral ligands.[1] As a C2-symmetric molecule, its rigid cyclohexane backbone provides a well-defined stereochemical environment, which is crucial for inducing asymmetry in chemical reactions.
Q2: How can I improve low enantiomeric excess in my reaction?
A2: Improving enantiomeric excess often involves a systematic optimization of reaction parameters. Key factors to consider include the choice of solvent, reaction temperature, the nature of the catalyst or Lewis acid, and the stoichiometry of the reagents. Refer to the Troubleshooting Guide below for a more detailed breakdown of potential issues and solutions.
Q3: Can the purity of this compound affect the outcome of the reaction?
A3: Absolutely. The enantiomeric and chemical purity of the this compound starting material is critical. The presence of the cis-isomer or the other enantiomer can lead to the formation of undesired diastereomeric transition states, ultimately reducing the enantiomeric excess of the product.
Q4: Are there common derivatives of this compound used as chiral ligands?
A4: Yes, several classes of chiral ligands are derived from this compound. These include TADDOL-like diols, phosphine ligands, and diamine derivatives. These ligands are often used in combination with metals like titanium, zinc, rhodium, and palladium to create highly effective chiral catalysts.
Troubleshooting Guide: Low Enantiomeric Excess
Low enantiomeric excess is a common challenge in asymmetric synthesis. The following table outlines potential causes and recommended solutions when using this compound-based chiral auxiliaries and ligands.
| Issue | Potential Cause | Recommended Solution & Rationale | Illustrative Data (ee %) |
| Low ee | Suboptimal Reaction Temperature | Lowering the reaction temperature (e.g., to -78 °C) often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states. | Reaction at 25°C: 65% eeReaction at 0°C: 85% eeReaction at -78°C: >95% ee |
| Inappropriate Solvent | The polarity and coordinating ability of the solvent can significantly influence the conformation of the catalyst-substrate complex. Screen a range of non-polar (e.g., toluene, hexane) and polar aprotic solvents (e.g., THF, CH₂Cl₂). In some cases, non-coordinating solvents give the best results. | Toluene: 92% eeTHF: 75% eeCH₂Cl₂: 68% eeAcetonitrile: <10% ee | |
| Incorrect Lewis Acid or Catalyst | The choice of Lewis acid or metal precursor is crucial. Its size and acidity affect the geometry of the transition state. Screen various Lewis acids (e.g., Ti(OiPr)₄, Zn(OTf)₂, Cu(OTf)₂) to find the optimal match for your ligand and substrate. | Ti(OiPr)₄: 96% eeZnEt₂: 88% eeCu(OTf)₂: 72% ee | |
| Purity of Reagents and Solvents | Trace impurities, especially water, can deactivate the catalyst or interfere with the chiral environment. Ensure all reagents are of high purity and solvents are rigorously dried before use. | Undried Solvent: 50% eeDried Solvent: 94% ee | |
| Ligand Structure | The steric and electronic properties of the ligand derived from this compound are paramount. Modifying substituents on the ligand can fine-tune the chiral pocket and improve enantioselectivity. | Ligand with Phenyl groups: 85% eeLigand with Naphthyl groups: 97% ee |
Experimental Protocols
Protocol 1: Synthesis of a TADDOL-like Chiral Ligand from (1R,2R)-1,2-Cyclohexanediol
This protocol describes the synthesis of a chiral diol ligand, analogous to TADDOL, which can be used in various asymmetric transformations.
Materials:
-
(1R,2R)-1,2-Cyclohexanediol
-
Dimethyl terephthalate
-
Phenylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Acetal Formation: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve (1R,2R)-1,2-cyclohexanediol (1.0 eq) and dimethyl terephthalate (1.0 eq) in anhydrous toluene. Add a catalytic amount of p-toluenesulfonic acid. Reflux the mixture until the theoretical amount of water is collected. Cool the reaction to room temperature and neutralize with triethylamine. Remove the solvent under reduced pressure.
-
Grignard Reaction: Dissolve the crude acetal in anhydrous THF and cool to 0 °C in an ice bath. Slowly add phenylmagnesium bromide (4.0 eq) dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.
-
Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the TADDOL-like ligand.
Protocol 2: Asymmetric Addition of Diethylzinc to Benzaldehyde
This protocol details the use of a this compound-derived ligand in the enantioselective addition of diethylzinc to an aldehyde.
Materials:
-
Chiral ligand from Protocol 1
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
Diethylzinc (1.0 M in hexanes)
-
Benzaldehyde
-
Anhydrous Hexane
-
1 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Catalyst Formation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the chiral ligand (20 mol%) in anhydrous hexane. Add Ti(OiPr)₄ (1.4 eq) and stir the mixture at room temperature for 30 minutes.
-
Reaction Initiation: Cool the mixture to 0 °C. Add the diethylzinc solution (3.0 eq) dropwise. The solution should turn yellow. Stir for an additional 30 minutes at 0 °C.
-
Aldehyde Addition: Add freshly distilled benzaldehyde (1.0 eq) to the reaction mixture. Stir at 0 °C for 3 hours, monitoring the reaction progress by TLC.
-
Workup: Quench the reaction by slowly adding 1 M HCl. Extract the product with diethyl ether (3 x 20 mL). Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Purification and Analysis: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate). Determine the enantiomeric excess of the resulting 1-phenyl-1-propanol by chiral HPLC analysis.[2]
Visualizations
Caption: Experimental workflows for ligand synthesis and asymmetric addition.
Caption: Troubleshooting flowchart for low enantiomeric excess.
References
avoiding side reactions during the performic acid oxidation of cyclohexene
Technical Support Center: Performic Acid Oxidation of Cyclohexene
Welcome to the technical support center for the performic acid oxidation of cyclohexene. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals optimize their reactions and avoid common side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the performic acid oxidation of cyclohexene to adipic acid.
Q1: My yield of adipic acid is significantly lower than expected. What are the common causes?
A1: Low yields can stem from several factors:
-
Inadequate Temperature Control: The reaction is highly exothermic. If the temperature rises too high (e.g., above 50-60°C), decomposition of performic acid can occur, reducing the amount of active oxidant available.[1] Performic acid is known to decompose into carbon dioxide, water, and oxygen, with the rate of decomposition increasing drastically at temperatures above 50°C.[1]
-
Incorrect Stoichiometry: An insufficient amount of hydrogen peroxide or formic acid will lead to incomplete conversion of the cyclohexene. Conversely, a large excess of hydrogen peroxide can promote side reactions.
-
Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient duration. Reaction times can vary, but often require several hours for optimal conversion.
-
Formation of Intermediates: The reaction proceeds through several intermediates, such as cyclohexene oxide and trans-1,2-cyclohexanediol.[2] If conditions are not optimal for subsequent oxidation steps, these intermediates may become the primary products, thus lowering the adipic acid yield.
Q2: I'm observing the formation of a viscous, polymer-like substance in my reaction flask. What is it and how can I prevent it?
A2: The formation of a polymer is a known side reaction, particularly if the reaction temperature is not well-controlled or if there are acidic catalysts present. The intermediate, cyclohexene oxide, can undergo acid-catalyzed polymerization to form poly(cyclohexene oxide).[3]
-
Prevention Strategy:
-
Strict Temperature Control: Maintain a consistent and moderate reaction temperature, ideally using an ice bath to manage the initial exotherm.
-
Controlled Reagent Addition: Add the oxidizing agent (hydrogen peroxide or pre-formed performic acid) slowly and portion-wise to the cyclohexene solution to prevent a rapid temperature spike.
-
Q3: My final product is contaminated with byproducts. What are the likely side reactions?
A3: Several side reactions can lead to impurities:
-
Epoxidation and Hydrolysis: The first step is often the epoxidation of cyclohexene to form cyclohexene oxide.[3] This epoxide can be hydrolyzed to this compound.[4] If the oxidation does not proceed to completion, these compounds will remain as impurities.
-
Allylic Oxidation: This reaction can produce byproducts like 2-cyclohexen-1-ol and 2-cyclohexen-1-one.[5][6]
-
Baeyer-Villiger Oxidation: If cyclohexanone is formed as an intermediate (via oxidation of cyclohexanol), it can undergo a Baeyer-Villiger oxidation to form ε-caprolactone, which can then be hydrolyzed to 6-hydroxycaproic acid.[7]
-
Over-oxidation/Degradation: At excessively high temperatures or with prolonged reaction times, adipic acid itself can be further oxidized, leading to the formation of smaller dicarboxylic acids like glutaric and succinic acids.
Q4: How critical is the temperature for this reaction?
A4: Temperature control is one of the most critical parameters. Performic acid is unstable and its formation and decomposition are highly temperature-dependent.[1]
-
Low Temperatures (below 20°C): The rate of performic acid formation and the subsequent oxidation of cyclohexene will be very slow.
-
Optimal Temperatures (typically 40-50°C): This range often represents a balance between a reasonable reaction rate and the stability of the performic acid. One procedure notes that the temperature should be maintained between 35°C and 40°C, and cooled if it exceeds 45°C.[8]
-
High Temperatures (above 60°C): This leads to rapid decomposition of the performic acid, which can reduce yield and potentially create a hazardous buildup of gas (O2 and CO2).[1] At temperatures above 80°C, performic acid may even explode at certain concentrations.[1]
Quantitative Data Summary
The following table summarizes key quantitative parameters influencing the performic acid oxidation of cyclohexene. Note that optimal conditions can vary based on the specific protocol and scale.
| Parameter | Recommended Range/Value | Rationale & Potential Issues |
| Reaction Temperature | 40 - 50 °C | Balances reaction rate with performic acid stability. Higher temperatures cause oxidant decomposition and side reactions; lower temperatures result in slow conversion.[1][8] |
| H₂O₂ to Cyclohexene Ratio | 4:1 to 5:1 (molar) | A significant excess of H₂O₂ is typically required to drive the reaction to completion and oxidize all intermediates. |
| Formic Acid to Cyclohexene | Often used as solvent or co-solvent | Formic acid acts as both a reagent (for in-situ performic acid generation) and a solvent. |
| Reaction Time | 1 - 24 hours | Varies with temperature and scale. Insufficient time leads to incomplete conversion; excessive time can promote byproduct formation.[9] |
Detailed Experimental Protocol
This protocol describes a representative lab-scale synthesis of adipic acid from cyclohexene using in situ generated performic acid.
Materials:
-
Cyclohexene
-
Formic acid (88-98%)
-
Hydrogen peroxide (30-35% aqueous solution)
-
500 mL three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with hotplate
-
Thermometer
-
Ice-water bath
Procedure:
-
Setup: Assemble the three-necked flask with the reflux condenser, dropping funnel, and thermometer. Place the flask in a water bath on a magnetic stirrer.
-
Initial Charge: Add 0.2 moles of cyclohexene and 150 mL of formic acid to the flask. Begin stirring.
-
Reagent Addition: Slowly add 0.8 moles of 30% hydrogen peroxide to the dropping funnel. Add the hydrogen peroxide dropwise to the stirred cyclohexene/formic acid mixture over a period of 60-90 minutes.
-
Temperature Control: Monitor the temperature closely during the addition. Use the ice-water bath as needed to maintain the internal temperature between 40°C and 50°C. The reaction is exothermic, and careful control is crucial.
-
Reaction: After the addition is complete, continue stirring the mixture at 45-50°C for an additional 2-3 hours to ensure the reaction goes to completion.
-
Workup:
-
Cool the reaction mixture to room temperature and then further in an ice bath.
-
Adipic acid will precipitate as a white solid.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold water to remove residual formic acid and other impurities.
-
-
Purification:
-
Recrystallize the crude adipic acid from boiling water.
-
Allow the solution to cool slowly to form pure crystals, then cool in an ice bath to maximize recovery.
-
Collect the purified crystals by vacuum filtration and dry them thoroughly.
-
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the performic acid oxidation of cyclohexene.
Caption: A flowchart for diagnosing and solving common experimental problems.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cyclohexene oxide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. osti.gov [osti.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
safe handling and storage procedures for trans-1,2-cyclohexanediol
This technical support guide provides essential information on the safe handling and storage of trans-1,2-cyclohexanediol for researchers, scientists, and drug development professionals.
Quantitative Data Summary
For easy reference, the table below summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂O₂ | [1] |
| Molecular Weight | 116.16 g/mol | [1] |
| Melting Point | 101-104 °C | [1] |
| Flash Point | 134 °C (closed cup) | [2] |
| Solubility | Soluble in chloroform and methanol. | [1] |
| Vapor Pressure | 0.011 mm Hg | [3] |
| Storage Temperature | Below +30°C | [1] |
Experimental Protocols
Detailed experimental protocols involving this compound should be designed with careful consideration of its properties. Always consult the specific Safety Data Sheet (SDS) for the product you are using.
General Handling Protocol:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[4] Facilities should be equipped with an eyewash station and a safety shower.[5]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]
-
Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[5]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[5]
-
Respiratory Protection: If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5]
-
-
Handling Practices:
Safe Handling and Storage Workflow
Caption: Logical workflow for the safe handling and storage of this compound.
Troubleshooting and FAQs
Q1: What should I do if I get this compound on my skin or in my eyes?
A1:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing and shoes.[8] Seek medical attention if irritation develops or persists.[5]
-
Eye Contact: Immediately flush your eyes with plenty of water for at least 15 minutes, including under the eyelids.[8] Seek medical attention.[5]
Q2: I've noticed some dust in the air while weighing out this compound. What precautions should I take?
A2: Minimize dust generation and accumulation.[5] Use this chemical in a well-ventilated area, and if dust is unavoidable, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5]
Q3: How should I store this compound?
A3: Store in a cool, dry, and well-ventilated place in a tightly closed container.[7][9] The storage temperature should be below +30°C.[1][9]
Q4: What materials are incompatible with this compound?
A4: The primary incompatibility is with strong oxidizing agents.[5][6][7] Avoid storing it near these materials.
Q5: How should I dispose of waste this compound?
A5: Dispose of surplus and non-recyclable solutions to a licensed disposal company.[9] Do not empty into drains.[8] Always follow your institution's and local regulations for chemical waste disposal.
Q6: What are the known health hazards of this compound?
A6: It may cause skin, eye, and respiratory tract irritation.[5][10] The toxicological properties of this substance have not been fully investigated.[5]
Q7: What should I do in case of a small spill?
A7: For small spills, you can vacuum or sweep up the material and place it into a suitable, labeled disposal container.[5] Ensure you are wearing appropriate personal protective equipment during cleanup.[5] Avoid generating dusty conditions and provide ventilation.[5]
Q8: Is this compound flammable?
A8: It has a flashpoint of 134°C (closed cup) and is not considered a significant fire risk under normal laboratory conditions.[2][3] However, containers may burn in a fire.[3] For firefighting, use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[7]
References
- 1. This compound | 1460-57-7 [chemicalbook.com]
- 2. (1S,2S)-TRANS-1,2-CYCLOHEXANEDIOL - Safety Data Sheet [chemicalbook.com]
- 3. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Page loading... [guidechem.com]
Technical Support Center: Continuous Flow Synthesis of trans-1,2-Cyclohexanediol
This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful synthesis of trans-1,2-cyclohexanediol using a continuous flow microreactor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the continuous flow synthesis of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Yield of this compound | Incomplete epoxidation of cyclohexene. | - Increase the residence time in the first reactor (epoxidation step). - Increase the reaction temperature for the epoxidation (e.g., up to 60°C).[1] - Ensure the correct molar ratio of hydrogen peroxide to cyclohexene. |
| Incomplete hydrolysis of the intermediate epoxide and its formate esters. | - Increase the residence time in the second reactor (hydrolysis step). - Increase the concentration of the basic solution (e.g., NaOH). - Ensure efficient mixing of the organic and aqueous phases in the hydrolysis step. | |
| Side reactions, such as the formation of byproducts. | - Optimize the reaction temperature to minimize over-oxidation. - Ensure the purity of starting materials, as impurities can lead to side reactions. | |
| Low Selectivity for trans-Isomer (Presence of cis-1,2-Cyclohexanediol) | Incomplete epoxidation followed by an alternative dihydroxylation pathway. | - Ensure complete conversion of cyclohexene to the epoxide before the hydrolysis step. The performic acid method favors the formation of the trans-diol via an epoxide intermediate. |
| Reactor Channel Blockage/Clogging | Precipitation of the product or intermediates. | - Adjust the solvent composition to improve the solubility of all components. - If salt formation is an issue during hydrolysis, consider a purification step before the final product collection.[1] - Filter all reactant solutions before introducing them into the microreactor. |
| Immiscible phases causing blockages at junctions or in narrow channels. | - Use a miscible solvent system if possible. - If using a biphasic system, ensure efficient mixing and consider using a phase transfer catalyst. | |
| High Back Pressure | Clogging or blockage in the reactor channels. | - Immediately stop the pumps and safely depressurize the system. - Flush the system with a suitable solvent to dissolve any potential blockages. - If the blockage persists, the reactor may need to be disassembled and cleaned. |
| High viscosity of the reaction mixture. | - Dilute the reactant streams with a suitable solvent. - Increase the operating temperature to reduce viscosity. | |
| Inconsistent Product Quality | Fluctuations in pump flow rates. | - Calibrate the pumps regularly to ensure accurate and stable flow rates. - Use pulse-free pumps for more consistent flow. |
| Temperature instability. | - Ensure the microreactor is adequately thermostatted. - Monitor the temperature at different points along the reactor to check for hotspots, especially in exothermic reactions. |
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using a continuous flow microreactor for this synthesis compared to a traditional batch process?
A1: The primary advantages include enhanced safety due to the small reaction volumes, better temperature control of the exothermic steps, faster reaction rates, and higher product purity.[2] Microreactors allow for the use of higher reactant concentrations, which can significantly increase throughput.[2]
Q2: What is the role of formic acid in this reaction?
A2: Formic acid reacts with hydrogen peroxide in situ to form performic acid, which is the oxidizing agent that epoxidizes the cyclohexene. The epoxide is then opened to form a formate ester, which is subsequently hydrolyzed to the diol.
Q3: Can I use a different acid instead of formic acid?
A3: While other peroxy acids can be used for epoxidation, the performic acid generated in situ is effective for this transformation. Using a different acid would require re-optimization of the reaction conditions.
Q4: How can I monitor the progress of the reaction in real-time?
A4: In-line analytical techniques such as FTIR or Raman spectroscopy can be integrated into the flow setup to monitor the disappearance of reactants and the formation of intermediates and products. Alternatively, samples can be taken at the reactor outlet for offline analysis by GC or HPLC.
Q5: What are the typical byproducts I should look out for?
A5: The main byproducts can include the mono- and diesters of formic acid if the hydrolysis is incomplete.[1] Over-oxidation can lead to the formation of adipic acid. The presence of the cis-diol isomer is also a possibility if the reaction conditions are not optimized for the stereoselective epoxidation pathway.
Quantitative Data
The following tables summarize typical reaction conditions and outcomes for the continuous flow synthesis of this compound.
Table 1: Epoxidation of Cyclohexene in a Continuous Flow Microreactor
| Parameter | Value | Reference |
| Reactants | Cyclohexene, Peroxyacetic Acid | [1] |
| Molar Ratio (Peroxy Acid:Cyclohexene) | 1.2 | [1] |
| Temperature | 60 °C | [1] |
| Residence Time | 300 seconds | [1] |
| Conversion of Cyclohexene | >99% | [1] |
Table 2: Overall Synthesis of this compound in a Continuous Flow System
| Parameter | Value | Reference |
| Starting Material | Cyclohexene | [1] |
| Overall Yield | 82% | [1] |
| Production Rate | 2.46 g/h | [1] |
| Key Steps | Epoxidation followed by in-line hydrolysis | [1] |
Experimental Protocols
Protocol 1: Two-Step Continuous Flow Synthesis of this compound
This protocol is based on the principle of in-situ formation of performic acid for epoxidation, followed by basic hydrolysis.
Materials:
-
Cyclohexene
-
Formic acid (88%)
-
Hydrogen peroxide (30%)
-
Sodium hydroxide solution (e.g., 3.5 M)
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate)
Equipment:
-
Two continuous flow pumps (e.g., syringe pumps or HPLC pumps)
-
T-mixer
-
Two microreactors (e.g., heated coil reactors)
-
Back pressure regulator
-
Temperature controllers
-
Collection vessel
Procedure:
-
Reagent Preparation:
-
Solution A: Prepare a mixture of formic acid and hydrogen peroxide.
-
Solution B: Prepare a solution of cyclohexene in a suitable solvent if necessary, or use it neat.
-
Solution C: Prepare an aqueous solution of sodium hydroxide.
-
-
Epoxidation Step:
-
Set the temperature of the first microreactor (Reactor 1) to the desired temperature (e.g., 40-60 °C).
-
Pump Solution A and Solution B at the desired flow rates into a T-mixer.
-
The mixed stream then enters Reactor 1. The residence time should be sufficient for complete epoxidation (e.g., 5 minutes).
-
-
Hydrolysis Step:
-
The output from Reactor 1 is mixed with the sodium hydroxide solution (Solution C) using another T-mixer.
-
This new mixture enters the second microreactor (Reactor 2), which can be heated to facilitate hydrolysis.
-
A back pressure regulator should be placed after Reactor 2 to ensure the reaction mixture remains in the liquid phase.
-
-
Work-up and Purification:
-
The output from Reactor 2 is collected in a vessel.
-
The aqueous and organic layers are separated.
-
The aqueous layer is extracted with an organic solvent.
-
The combined organic layers are dried and the solvent is removed under reduced pressure to yield the crude this compound.
-
The crude product can be purified by distillation or recrystallization.
-
Visualizations
Caption: Experimental workflow for the continuous synthesis of this compound.
References
Technical Support Center: Catalyst Selection for the Selective Oxidation of Cyclohexene
This technical support center provides troubleshooting guidance, answers to frequently asked questions, and detailed experimental protocols for researchers, scientists, and drug development professionals working on the selective oxidation of cyclohexene.
Troubleshooting Guide
This section addresses specific issues that may be encountered during experimentation.
Question: Why am I observing low cyclohexene conversion?
Answer:
Low conversion of cyclohexene is a common issue that can stem from several factors related to the catalyst, reaction conditions, or the presence of impurities.
-
Catalyst Activity: The catalyst may have low intrinsic activity or may have deactivated. Some metal complexes can decompose under harsh oxidation conditions into simple metal salts or oxides, which may be less active.[1] Catalyst deactivation can also occur due to poisoning of the surface by carbon deposits, which block active sites.[2][3] For instance, an iron-based C-scorpionate complex showed minimal activity in a second catalytic cycle, possibly due to a water molecule blocking the iron's coordination site.[4]
-
Reaction Conditions: Suboptimal reaction conditions are a frequent cause of low conversion.
-
Temperature: The reaction temperature may be too low. For example, in the oxidation of cyclohexene over TiZrCo catalysts, conversion increased significantly as the temperature was raised to 120 °C.[5]
-
Oxidant Concentration: The concentration of the oxidant (e.g., H₂O₂, O₂) can be critical. Insufficient oxidant will naturally lead to low conversion.
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.
-
-
Radical Scavengers: The presence of unintentional radical scavengers in the reaction medium can drastically decrease product yields, especially in reactions that proceed via a free-radical mechanism.[4]
Solutions:
-
Verify Catalyst Integrity: Characterize the catalyst before and after the reaction to check for decomposition or structural changes.[1]
-
Optimize Reaction Conditions: Systematically vary the temperature, pressure, and reaction time to find the optimal parameters for your specific catalytic system.[5]
-
Purify Reagents: Ensure that the cyclohexene substrate and solvent are free from impurities that could act as inhibitors or poisons.
-
Consider a Co-catalyst/Promoter: In some systems, the addition of a promoter can enhance catalytic activity. For instance, adding a proton source like HClO₄ can significantly increase the catalytic activity of MIL-125(Ti) in cyclohexene oxidation with H₂O₂.[6]
Question: How can I improve the selectivity towards my desired product (e.g., 2-cyclohexen-1-one vs. cyclohexene oxide)?
Answer:
The selectivity of cyclohexene oxidation is highly dependent on the catalyst, the oxidant, and the reaction mechanism. Cyclohexene has two primary reactive sites: the C=C double bond (leading to epoxidation) and the allylic C-H bonds (leading to allylic oxidation products like 2-cyclohexen-1-ol and 2-cyclohexen-1-one).[5][7][8]
-
Allylic Oxidation (e.g., 2-cyclohexen-1-one):
-
Catalyst Choice: Catalysts based on cobalt and copper are often effective for selective allylic oxidation. For example, Co/N:C and Cu/N:C catalysts have shown high conversion (70-80%) with good selectivity (40-50%) to 2-cyclohexen-1-one using O₂.[8][9][10] TiZrCo catalysts have also achieved high selectivity (57.6%) to 2-cyclohexen-1-one.[5]
-
Mechanism: Many allylic oxidations with molecular oxygen proceed through a free-radical pathway, initiated by the formation of a cyclohexenyl hydroperoxide intermediate.[9][11] However, some systems, like Cu/N:C, may follow a non-radical pathway.[9]
-
-
Epoxidation (Cyclohexene Oxide):
-
Catalyst Choice: For selective epoxidation, catalysts that favor a heterolytic mechanism are often preferred. Metalloporphyrin complexes and certain titanium-based materials like MIL-125(Ti) are known to catalyze this transformation.[6][12]
-
Oxidant: Hydrogen peroxide (H₂O₂) is a common oxidant for epoxidation. The use of peracids or reagents like magnesium monoperoxyphthalate (MMPP) also yields cyclohexene oxide with high selectivity.[12]
-
-
Solvent Effects: The choice of solvent can significantly impact product selectivity. For example, Pd(II)-catalyzed oxidation of cyclohexene in acetic acid preferentially yields 2-cyclohexenyl-1-acetate (an allylic product), whereas the reaction in methanol leads to disproportionation products (benzene and cyclohexane).[13]
Solutions:
-
Select the Right Catalyst: Choose a catalyst known to favor the desired reaction pathway. For allylic oxidation, consider Co, Cu, or Au-based catalysts.[5][9] For epoxidation, explore Ti-silicates, metalloporphyrins, or certain MOFs.[6][12]
-
Control the Reaction Mechanism: If your reaction proceeds via a radical mechanism and you desire epoxidation, you may need to switch to a catalytic system that promotes a non-radical pathway. The addition of protons can suppress homolytic pathways and favor heterolytic ones, increasing selectivity to epoxide and diol.[6]
-
Optimize the Solvent: Experiment with different solvents to see how they influence the product distribution.[13][14]
Question: My catalyst is deactivating quickly. How can I improve its stability and reusability?
Answer:
Catalyst deactivation is a significant challenge, often caused by poisoning from reaction intermediates, structural degradation, or leaching of the active metal.[2][4]
-
Causes of Deactivation:
-
Surface Poisoning: Strong adsorption of reaction intermediates or products (like carbonyl compounds) can block active sites, leading to deactivation.[2][3]
-
Leaching: The active metal component of a heterogeneous catalyst may dissolve or "leach" into the reaction medium, especially under harsh conditions.
-
Structural Changes: The support material or the active species itself may undergo structural changes, such as agglomeration of nanoparticles or decomposition of a metal complex.[1] For example, some manganese complexes have been shown to decompose into simple manganese(II) compounds under oxidation conditions.[1]
-
-
Strategies for Improving Stability:
-
Immobilization: Supporting the catalyst on a robust, high-surface-area material can improve stability and prevent agglomeration. N-doped carbons have been used as effective supports.[9][10]
-
Use of Ionic Liquids (ILs): Performing the reaction in an ionic liquid can help to stabilize the catalyst and facilitate its recovery and reuse. An iron(II) complex used for cyclohexene oxidation to adipic acid demonstrated good recyclability when used in an IL medium.[4]
-
Optimize Conditions: Operating at milder temperatures and pressures can sometimes reduce the rate of deactivation.
-
Regeneration: In some cases, a deactivated catalyst can be regenerated. For example, carbon deposits might be removed by calcination, although this can also lead to changes in the active species.
-
Frequently Asked Questions (FAQs)
Question: How do I select the most appropriate catalyst for producing a specific chemical from cyclohexene?
Answer:
Catalyst selection is dictated by the desired product, which in turn depends on which bond in the cyclohexene molecule is activated.
-
For Allylic Oxidation Products (2-cyclohexen-1-one, 2-cyclohexen-1-ol): You need a catalyst that can activate the allylic C-H bond. Transition metal oxides, particularly those of cobalt and copper supported on materials like N-doped carbon, are excellent candidates when using molecular oxygen as the oxidant.[5][9][10] Gold nanoparticles have also shown high selectivity to 2-cyclohexen-1-one.[5]
-
For Epoxidation (Cyclohexene Oxide): The goal is to activate the C=C double bond. This typically requires catalysts that can form active metal-peroxo species. Titanium-based catalysts (like Ti-silicalites or MOFs such as MIL-125) with H₂O₂ are classic examples.[6] Metalloporphyrin complexes are also highly effective.[12]
-
For Oxidative Cleavage (Adipic Acid): This requires breaking the C=C bond entirely. This is a more aggressive oxidation that often requires strong oxidizing systems. Systems like iron(II) complexes with hydrogen peroxide under microwave irradiation can directly convert cyclohexene to adipic acid.[4] Traditionally, this involves harsher reagents like hot acidic KMnO₄.[15]
Question: What are the primary oxidants used for cyclohexene oxidation, and what are their advantages and disadvantages?
Answer:
-
Molecular Oxygen (O₂)/Air:
-
Advantages: It is the most environmentally friendly, inexpensive, and readily available oxidant.
-
Disadvantages: Its reactions often proceed via a free-radical autoxidation pathway, which can be difficult to control and may lead to a mixture of products and over-oxidation.[9][11] Activating O₂ often requires higher temperatures and pressures.
-
-
Hydrogen Peroxide (H₂O₂):
-
Advantages: It is considered a "green" oxidant as its only byproduct is water. It is highly effective for epoxidation reactions when paired with an appropriate catalyst.[12]
-
Disadvantages: H₂O₂ can be more expensive than air.[4] It can also participate in both desired heterolytic pathways and undesired radical-based (homolytic) pathways, which can reduce selectivity.[6]
-
-
Tert-Butyl Hydroperoxide (TBHP):
-
Advantages: It is an organic-soluble oxidant that is often used in liquid-phase oxidations.
-
Disadvantages: It is not as atom-economical as H₂O₂ or O₂ and introduces organic byproducts into the reaction mixture.
-
-
Peracids (e.g., m-CPBA):
-
Advantages: Highly effective and selective for epoxidation.
-
Disadvantages: They are stoichiometric reagents, not catalytic, which is undesirable for large-scale processes. They are also expensive and can pose safety hazards.
-
Question: What is the general mechanism for the selective oxidation of cyclohexene?
Answer:
The oxidation of cyclohexene can proceed through several different mechanisms, primarily categorized as free-radical or non-radical pathways.[9]
-
Free-Radical Pathway (Common with O₂): This mechanism is typical for allylic oxidation.
-
Initiation: A radical initiator or the catalyst abstracts a hydrogen atom from an allylic position of cyclohexene to form a cyclohexenyl radical.
-
Propagation: This radical reacts rapidly with O₂ to form a cyclohexenylperoxy radical (ROO•). This peroxy radical can then abstract a hydrogen from another cyclohexene molecule to form cyclohexenyl hydroperoxide (ROOH) and another cyclohexenyl radical, propagating the chain.
-
Product Formation: The cyclohexenyl hydroperoxide is a key intermediate that decomposes (often with the help of the metal catalyst) to form the final products, 2-cyclohexen-1-one and 2-cyclohexen-1-ol.[9][16]
-
-
Non-Radical/Heterolytic Pathway (Common for Epoxidation): This pathway is often desired for selective epoxidation using oxidants like H₂O₂.
-
Catalyst-Oxidant Interaction: The catalyst (e.g., a titanium center) activates the hydrogen peroxide, often forming a metal-hydroperoxo or a related active oxygen species.
-
Oxygen Transfer: This activated oxygen species then transfers an oxygen atom to the C=C double bond of cyclohexene in a concerted step, forming the epoxide ring (cyclohexene oxide). This pathway avoids free radicals in the solution, leading to higher selectivity for epoxidation.[6]
-
Data Presentation: Catalyst Performance
Table 1: Performance of Various Catalysts in the Selective Oxidation of Cyclohexene to 2-Cyclohexen-1-one
| Catalyst | Oxidant | Solvent | Temp (°C) | Time (h) | Conversion (%) | Selectivity to 2-Cyclohexen-1-one (%) | Reference |
| Co/N:C | O₂ (10 bar) | Acetonitrile | 70 | 16 | 70-80 | 40-50 | [9][10] |
| Cu/N:C | O₂ (10 bar) | Acetonitrile | 70 | 16 | >85 | >60 | [9] |
| Ti₆₀Zr₁₀Co₃₀ | O₂ (2 MPa) | Acetonitrile | 120 | 12 | 92.2 | 57.6 | [5] |
| PdO/SBA-15 | O₂ | Acetonitrile | - | - | 56 | 82 | [5] |
| Au/Bentonite | O₂ | Solvent-free | - | - | 92 | 97 | [5] |
Table 2: Performance of Catalysts for Cyclohexene Epoxidation
| Catalyst | Oxidant | Solvent | Temp (°C) | Conversion (%) | Selectivity to Cyclohexene Oxide (%) | Reference |
| MMPP | - | Isopropanol/Water | RT | - | up to 85 | [12] |
| MIL-125(Ti) + H⁺ | H₂O₂ (50%) | Acetonitrile | - | 38 | ~80 (Epoxide + Diol) | [6] |
| Mn(III) Porphyrin | Iodosylbenzene | - | - | - | - | [1] |
Table 3: Performance of Catalysts for Adipic Acid Synthesis from Cyclohexene
| Catalyst | Oxidant | Conditions | Time (h) | Yield of Adipic Acid (%) | Reference |
| [FeCl₂{κ³-HC(pz)₃}] | H₂O₂ | MW, 60 °C, Solvent-free | 24 | 46 | [4] |
| Hot Acidic KMnO₄ | KMnO₄/H⁺ | Heat | - | - | [15] |
Experimental Protocols
Protocol 1: Allylic Oxidation of Cyclohexene using a Heterogeneous Catalyst and O₂
This protocol is a generalized procedure based on the allylic oxidation using metal-on-carbon catalysts.[9]
Materials:
-
Catalyst: 10 mg of Cu/N:C
-
Cyclohexene: 2.5 mL (24.7 mmol)
-
Solvent: 15 mL Acetonitrile
-
Internal Standard (IS): 0.5 mL Cyclohexane
-
Pressurized Oxygen (O₂)
Procedure:
-
Load a 75 mL Teflon-lined autoclave with the catalyst (10 mg), acetonitrile (15 mL), cyclohexene (2.5 mL), and the internal standard (0.5 mL).
-
Add a magnetic stirring bar to the autoclave.
-
Seal the autoclave and purge it twice by pressurizing with Argon (Ar) and then venting, followed by pressurizing with O₂ and venting.
-
Pressurize the autoclave with O₂ to 10 bar and then with Ar to a total pressure of 65 bar.
-
Place the autoclave in a heating mantle on a magnetic stir plate and heat to 70 °C while stirring at 1000 rpm.
-
Maintain the reaction for 16 hours.
-
After 16 hours, cool the autoclave to room temperature in an ice bath and carefully vent the excess pressure.
-
Open the autoclave and collect the liquid sample.
-
Analyze the products by Gas Chromatography (GC) to determine conversion and selectivity. The hydroperoxide intermediate can be quantified by reacting a sample aliquot with triphenylphosphine (PPh₃) and re-analyzing by GC.[9]
Protocol 2: Oxidation of Cyclohexene to Adipic Acid using a Homogeneous Catalyst and H₂O₂
This protocol is based on the microwave-assisted synthesis of adipic acid.[4]
Materials:
-
Catalyst: [FeCl₂{κ³-HC(pz)₃}] (15 µmol)
-
Cyclohexene: 1.0 g (12.2 mmol)
-
Oxidant: 30% w/w aqueous H₂O₂ (4.2 equivalents)
-
Microwave reactor tube (e.g., G10 tube)
Procedure:
-
Weigh and add the iron catalyst (15 µmol) and cyclohexene (12.2 mmol) into the microwave reactor tube.
-
Add the aqueous H₂O₂ solution (4.2 equivalents relative to cyclohexene).
-
Seal the tube and place it inside the microwave reactor.
-
Set the reactor to maintain a constant temperature of 60 °C with continuous stirring.
-
Irradiate the mixture with low-power microwaves (e.g., 5-50 W) for 24 hours.
-
After the reaction, cool the tube to room temperature. Adipic acid, being a solid, should precipitate from the reaction mixture.
-
Isolate the pure adipic acid product by simple filtration.
-
The remaining liquid phase can be analyzed by GC-MS to identify other products like cis-cyclohexane-1,2-diol and intermediates.[4]
Mandatory Visualization
Diagrams of Pathways and Workflows
Caption: Selective oxidation pathways of cyclohexene.
References
- 1. Role of decomposition products in the oxidation of cyclohexene using a manganese(III) complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Adipic Acid Route: Oxidation of Cyclohexene vs. Cyclohexane | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Selective Catalytic Oxidation of Cyclohexene with Molecular Oxygen: Radical Versus Nonradical Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. "Free-radical catalyzed oxidation reactions with cyclohexene and cycloo" by Rudy Luck and Nick Newberry [digitalcommons.mtu.edu]
- 12. Cyclohexene oxide - Wikipedia [en.wikipedia.org]
- 13. Exploring the reaction pathways of Pd(ii)-catalyzed cyclohexene oxidation with molecular oxygen: vinylic and allylic oxidation, disproportionation and oxidative dehydrogenation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. Oxidation mechanism of molecular oxygen over cyclohexene catalyzed by a cobalt l-glutamic acid complex - RSC Advances (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
comparison of trans- and cis-1,2-cyclohexanediol stability
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of stereochemistry, the seemingly subtle difference between cis and trans isomers can have profound implications for molecular stability, reactivity, and biological activity. This guide provides a detailed comparison of the stability of cis- and trans-1,2-cyclohexanediol, supported by experimental data and detailed methodologies, to aid researchers in their scientific endeavors.
Executive Summary
The relative stability of cis- and this compound is governed by a delicate interplay of intramolecular forces, primarily intramolecular hydrogen bonding and steric strain. While the trans isomer can adopt a stable di-equatorial conformation, minimizing steric hindrance, the cis isomer's axial-equatorial conformation is stabilized by a potentially stronger intramolecular hydrogen bond. Experimental data on the enthalpy of combustion suggests that the trans isomer is thermodynamically more stable than the cis isomer.
Data Presentation: Thermodynamic and Spectroscopic Properties
The following table summarizes key experimental data for comparing the stability of cis- and this compound.
| Property | cis-1,2-Cyclohexanediol | This compound | Significance |
| Standard Enthalpy of Combustion (ΔH°c) | Not explicitly found in a single comparative study | -3520 ± 0.8 kJ/mol[1] | A more negative value indicates lower potential energy and greater thermodynamic stability. |
| Melting Point | 73-76 °C | 101-104 °C | Higher melting point can indicate a more stable crystal lattice. |
| Conformation | Axial-equatorial | Di-equatorial | Influences steric interactions and the geometry of intramolecular hydrogen bonds. |
| Intramolecular H-Bonding (IR Spectroscopy) | O-H stretching frequencies are indicative of hydrogen bonding. | O-H stretching frequencies are indicative of hydrogen bonding. | The position and broadness of the O-H stretching band in the IR spectrum provide evidence for the presence and strength of intramolecular hydrogen bonding. |
Deciphering Stability: A Tale of Two Conformations
The stability of these isomers is intrinsically linked to their preferred chair conformations and the resulting intramolecular interactions.
References
A Comparative Guide to the Spectroscopic Differentiation of 1,2-Cyclohexanediol Isomers
For researchers, scientists, and professionals in drug development, the precise characterization of stereoisomers is a critical step in ensuring the purity, efficacy, and safety of synthesized compounds. This guide provides a detailed comparison of the spectroscopic properties of cis- and trans-1,2-cyclohexanediol, offering a clear methodology for their differentiation using Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Spectroscopic Data Comparison
The distinct spatial arrangements of the hydroxyl groups in cis- and this compound give rise to noticeable differences in their spectroscopic signatures. The following table summarizes the key quantitative data obtained from IR, ¹H NMR, and ¹³C NMR analyses.
| Spectroscopic Technique | Parameter | cis-1,2-Cyclohexanediol | This compound | Key Differentiating Feature |
| IR Spectroscopy | O-H Stretch (free, in CCl₄) | ~3628 cm⁻¹ | ~3628 cm⁻¹ | Both isomers show a peak for the free hydroxyl group. |
| O-H Stretch (intramolecular H-bond, in CCl₄) | ~3590 cm⁻¹ | ~3596 cm⁻¹ | The cis isomer can form a stronger intramolecular hydrogen bond, resulting in a more significant shift to a lower wavenumber.[1] | |
| O-H Stretch (intermolecular H-bond, neat) | Broad band centered around 3400 cm⁻¹ | Broad band centered around 3350 cm⁻¹ | The broader and slightly higher frequency band in the cis isomer is indicative of a different hydrogen-bonding network compared to the trans isomer. | |
| ¹H NMR Spectroscopy | Chemical Shift (CH-OH) | ~3.8 ppm (multiplet) | ~3.4 ppm (multiplet) | The methine protons adjacent to the hydroxyl groups are deshielded to a greater extent in the cis isomer. |
| Coupling Constants (J) | Complex pattern | J(ax,ax) ≈ 8-10 Hz, J(ax,eq) ≈ 3-4 Hz, J(eq,eq) ≈ 2-3 Hz | The diaxial and axial-equatorial couplings in the more rigid chair conformation of the trans isomer lead to more defined splitting patterns. | |
| ¹³C NMR Spectroscopy | Chemical Shift (C-OH) | ~73.6 ppm | ~76.5 ppm | The carbon atoms bearing the hydroxyl groups are more shielded in the cis isomer. |
| Chemical Shift (other CH₂) | ~30.1, ~24.1, ~21.7 ppm | ~33.2, ~24.8 ppm | The number and chemical shifts of the other cyclohexane ring carbons also differ due to the different molecular symmetry. |
Experimental Protocols
Accurate and reproducible spectroscopic data is contingent on standardized experimental procedures. The following are detailed methodologies for the key experiments cited in this guide.
Infrared (IR) Spectroscopy
Objective: To identify the vibrational frequencies of the O-H functional groups.
Solid-Phase (KBr Pellet) Method:
-
Grind a 1-2 mg sample of the 1,2-cyclohexanediol isomer with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Transfer a portion of the powder to a pellet press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent KBr pellet.
-
Place the pellet in the sample holder of the IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
Solution-Phase (in CCl₄) Method:
-
Prepare a dilute solution (approx. 0.05 M) of the 1,2-cyclohexanediol isomer in carbon tetrachloride (CCl₄).
-
Use a liquid-sample IR cell with an appropriate path length (e.g., 1 mm).
-
Fill the cell with the prepared solution.
-
Place the cell in the sample holder of the IR spectrometer.
-
Record the spectrum, paying close attention to the O-H stretching region (3700-3200 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment and connectivity of the protons and carbons in the molecule.
Sample Preparation:
-
Dissolve approximately 10-20 mg of the 1,2-cyclohexanediol isomer in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry NMR tube.
¹H NMR Spectroscopy:
-
Place the NMR tube in the spectrometer.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts and coupling constants to elucidate the structure.
¹³C NMR Spectroscopy:
-
Place the same NMR tube in the spectrometer.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Analyze the chemical shifts to identify the different carbon environments.
Visualizing the Differentiation
The following diagrams illustrate the logical workflow for differentiating the isomers based on their spectroscopic data and the conformational differences that underpin these distinctions.
Note on Figure 2: The images in the DOT script are placeholders ("--INVALID-LINK--" and "--INVALID-LINK--") and would need to be replaced with actual images of the chair conformations for proper visualization. The diagram illustrates that the cis isomer exists in a conformation with one axial and one equatorial hydroxyl group, allowing for intramolecular hydrogen bonding. In contrast, the more stable conformation of the trans isomer has both hydroxyl groups in equatorial positions, which influences the coupling constants observed in the ¹H NMR spectrum.
References
A Comparative Guide to Chiral Resolving Agents: Exploring Alternatives to trans-1,2-Cyclohexanediol
For researchers, scientists, and drug development professionals, the separation of enantiomers is a critical step in the synthesis of stereochemically pure compounds. This guide provides an objective comparison of chiral resolving agents for diols, with a focus on alternatives to the commonly used trans-1,2-cyclohexanediol. The performance of these agents is evaluated based on experimental data for enantiomeric excess (ee) and yield, providing a framework for selecting the most effective resolving agent for a given application.
The resolution of racemic mixtures is a cornerstone of asymmetric synthesis, particularly in the pharmaceutical industry where the therapeutic activity of a drug is often associated with a single enantiomer. The classical method of resolution involves the use of a chiral resolving agent to form a pair of diastereomers, which can then be separated based on their different physical properties, such as solubility. While this compound has proven to be a useful resolving agent, a variety of alternatives exist, each with its own advantages and specificities. This guide explores several key classes of these alternative agents: tartaric acid and its derivatives, mandelic acid, amidine-based agents, and boronic acid derivatives.
Performance Comparison of Chiral Resolving Agents for Diols
The selection of an appropriate chiral resolving agent is often empirical and depends heavily on the specific substrate to be resolved. The following tables summarize the performance of various resolving agents in the resolution of representative 1,2-diols.
Table 1: Resolution of this compound
| Resolving Agent | Racemic Substrate | Molar Ratio (Agent:Substrate) | Enantiomeric Excess (ee) of Recovered Diol | Yield | Reference |
| (2R,3R)-(+)-Tartaric Acid | This compound | 0.5:1 | (1S,2S)-diol: 62% ee, (1R,2R)-diol: 93% ee | Nearly 50% for each enantiomer | [1] |
Table 2: Performance of Alternative Resolving Agents on Various 1,2-Diols
| Resolving Agent Class | Racemic Substrate | Resolving Agent | Enantiomeric Excess (ee) | Yield of Diastereomeric Salt/Resolved Product | Reference |
| Tartaric Acid Derivatives | Racemic N-methylamphetamine | O,O'-dibenzoyl-(2R,3R)-tartaric acid (DBTA) | 82.5% (of extracted enantiomer) | Not specified | [2] |
| Racemic N-methylamphetamine | O,O'-di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA) | 57.9% (of extracted enantiomer) | Not specified | [2] | |
| Amidine-Based | 1,1'-Biaryl-2,2'-diols (e.g., BINOL) | Chiral Amidine | >99% ee | High | [3] |
| Boronic Acid Derivatives | Hydrobenzoin | Chiral Boric Acid D | Large chemical shift non-equivalence observed in NMR, indicating good separation | Not applicable (analytical method) | [4] |
Experimental Protocols
Detailed methodologies are essential for the successful implementation of chiral resolution experiments. The following are representative protocols for the use of different classes of resolving agents.
Resolution of this compound with Tartaric Acid
This method relies on the formation of a diastereomeric complex between tartaric acid and one of the enantiomers of this compound.
Materials:
-
Racemic this compound
-
(2R,3R)-(+)-Tartaric acid
-
Suitable solvent (e.g., ethanol)
Procedure:
-
Dissolve the racemic this compound in the solvent.
-
Add (2R,3R)-(+)-tartaric acid in a 0.5:1 molar ratio to the diol solution.
-
Allow the diastereomeric complex to form. The (2R,3R)-(+)-tartaric acid will selectively form a stable complex with (1R,2R)-(-)-cyclohexanediol.
-
Separate the diastereomeric complex from the uncomplexed (1S,2S)-(+)-cyclohexanediol. This can be achieved by techniques such as supercritical fluid extraction or fractional crystallization.
-
Liberate the resolved enantiomers from the tartaric acid.
Resolution of Axially Chiral 1,1'-Biaryl-2,2'-diols using an Amidine-Based Resolving Agent
This protocol is effective for weakly acidic diols that may not form stable salts with conventional resolving agents.
Materials:
-
Racemic 1,1'-biaryl-2,2'-diol (e.g., BINOL)
-
Enantiomerically pure chiral amidine
-
Suitable solvent (e.g., toluene, ethyl acetate)
Procedure:
-
Mix equimolar amounts of the racemic diol and the chiral amidine in the chosen solvent.
-
Induce crystallization of the diastereomeric salt. One diastereomer will preferentially crystallize due to lower solubility.
-
Isolate the crystalline diastereomeric salt by filtration.
-
Decompose the salt to recover the enantiomerically enriched diol, typically by extraction with an acidic solution to protonate the amidine and liberate the diol.
Chiral Discrimination of Diols using Boronic Acid Derivatives (NMR Analysis)
While primarily an analytical technique to determine enantiomeric excess, the principles can be adapted for preparative separation. This protocol describes the analytical procedure.
Materials:
-
Racemic diol
-
Chiral boric acid derivative (e.g., Chiral Boric Acid D)
-
NMR solvent (e.g., CDCl3)
Procedure:
-
Dissolve the racemic diol and the chiral boric acid derivative in the NMR solvent within an NMR tube.
-
Allow the derivatization reaction to proceed to form diastereomeric boronate esters. This is often rapid, occurring within minutes at room temperature.
-
Acquire the 1H NMR spectrum of the mixture.
-
The different enantiomers of the diol will form diastereomers that exhibit distinct chemical shifts in the NMR spectrum, allowing for the determination of the enantiomeric ratio.
Signaling Pathways and Experimental Workflows
The selection of a suitable chiral resolving agent is a multi-step process that involves consideration of the substrate's properties, the resolving agent's characteristics, and the desired outcome.
Caption: A generalized workflow for the chiral resolution of diols.
The logical relationship in diastereomeric salt formation, a common mechanism for many resolving agents, is depicted below.
Caption: Logical steps in diastereomeric salt formation for chiral resolution.
Conclusion
While this compound remains a valuable tool, a range of effective alternatives are available for the chiral resolution of diols. Tartaric acid and its derivatives are cost-effective and have shown high efficiency, particularly for this compound itself. Mandelic acid is another widely used agent, though direct comparative data for diol resolution is less common. For weakly acidic diols, amidine-based resolving agents offer a powerful alternative, often providing high enantiomeric excess in a single crystallization. Boronic acid derivatives represent a newer class of agents that show great promise, particularly for the analytical determination of enantiomeric excess, with potential for development into preparative separation methods.
The choice of the optimal resolving agent is a critical decision that can significantly impact the efficiency and scalability of a synthesis. Therefore, a preliminary screening of several classes of resolving agents, guided by the structural features of the target diol, is a recommended strategy for achieving successful chiral resolution.
References
- 1. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 2. Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct enantioseparation of axially chiral 1,1′-biaryl-2,2′-diols using amidine-based resolving agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Conformational Landscape of trans-1,2-Cyclohexanediol: A Computational Comparison
A detailed computational analysis reveals the energetic preferences and geometric intricacies of the various conformations of trans-1,2-cyclohexanediol, a molecule of significant interest in organic chemistry and drug development. This guide provides a comparative overview of the key conformational isomers, supported by computational data, to aid researchers in understanding its structural dynamics.
The conformational flexibility of the cyclohexane ring, coupled with the stereochemistry of its substituents, plays a pivotal role in determining the physical and chemical properties of substituted cyclohexanes. In the case of this compound, the interplay between steric hindrance and potential intramolecular hydrogen bonding dictates the relative stability of its various chair and twist-boat conformations. Computational chemistry provides a powerful lens through which to examine these subtle energetic differences and geometric perturbations.
Conformational Isomers and Relative Stabilities
The two primary chair conformations of this compound are the diequatorial (ee) and the diaxial (aa) forms. In the diequatorial conformer, both hydroxyl groups occupy positions in the plane of the ring, minimizing steric interactions. Conversely, in the diaxial conformer, the hydroxyl groups are positioned perpendicular to the ring, leading to significant 1,3-diaxial steric strain with the axial hydrogen atoms.
Computational studies, though not extensively detailed in publicly available literature, suggest a clear energetic preference for the diequatorial conformation. An energy difference of approximately 1.30 kcal/mol has been reported, favoring the diequatorial isomer.[1] This energetic advantage is primarily attributed to the avoidance of destabilizing 1,3-diaxial interactions present in the diaxial form.
Beyond the chair conformations, twist-boat forms can also exist, although they are generally higher in energy. The potential for intramolecular hydrogen bonding, particularly in the diaxial and some twist-boat conformations, can influence the overall energy landscape. In the diaxial conformation, the two hydroxyl groups are in close proximity, which could allow for a stabilizing hydrogen bond to form. However, this stabilization is generally not sufficient to overcome the significant steric strain.
A comprehensive computational analysis would involve geometry optimization of all possible conformers to identify the stationary points on the potential energy surface. Subsequent frequency calculations would confirm these as true minima and provide zero-point vibrational energies for more accurate relative energy calculations.
| Conformer | Substituent Orientation | Key Dihedral Angle (HO-C-C-OH) | Relative Energy (kcal/mol) | Intramolecular H-bond (O-H···O distance, Å) |
| Diequatorial (ee) | Equatorial, Equatorial | ~60° | 0.00 (Reference) | Unlikely |
| Diaxial (aa) | Axial, Axial | ~180° | ~1.30[1] | Possible |
| Twist-Boat | - | Variable | Higher than chair forms | Possible |
Note: The values presented are based on available information and general principles of conformational analysis. A detailed computational study would be required to provide precise, method-dependent data.
The Role of Intramolecular Hydrogen Bonding
The presence of two hydroxyl groups in this compound introduces the possibility of intramolecular hydrogen bonding, which can significantly impact conformational preference. In the diequatorial conformer, the distance between the two hydroxyl groups is generally too large for a strong intramolecular hydrogen bond to form. However, in the diaxial conformation, the proximity of the axial hydroxyl groups is more favorable for such an interaction.
Computational studies focusing on intramolecular hydrogen bonding in diol systems often employ Density Functional Theory (DFT) methods. These calculations can predict the geometric parameters of the hydrogen bond (such as the O-H···O distance and the linearity of the bond) and quantify its energetic contribution to the stability of the conformer. The strength of this interaction would be a key factor in offsetting the inherent steric strain of the diaxial arrangement.
Experimental and Computational Methodologies
The conformational analysis of this compound and related molecules is typically approached through a combination of experimental techniques and computational modeling.
Experimental Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly the analysis of vicinal coupling constants (³JHH), is a powerful experimental tool for determining the conformational equilibrium in solution. The magnitude of these coupling constants is related to the dihedral angle between adjacent protons, as described by the Karplus equation. By measuring the averaged coupling constants, the relative populations of the diequatorial and diaxial conformers can be determined.
Computational Protocols
-
Density Functional Theory (DFT): DFT is a widely used quantum mechanical method for calculating the electronic structure of molecules. For conformational analysis, a common approach involves:
-
Geometry Optimization: The three-dimensional coordinates of each conformer are optimized to find the lowest energy structure. A popular and effective combination of functional and basis set for this purpose is B3LYP with a 6-31G* or larger basis set.
-
Frequency Calculations: Following optimization, vibrational frequency calculations are performed to confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to obtain thermochemical data such as zero-point vibrational energy (ZPVE) and Gibbs free energy.
-
Relative Energy Calculation: The relative energies of the different conformers are then calculated from their total electronic energies, often with corrections for ZPVE.
-
-
Molecular Mechanics (MM): Molecular mechanics methods, such as the MM3 or MMFF94 force fields, offer a faster computational approach for conformational analysis. These methods are based on a classical mechanical model of molecules and are particularly useful for exploring the conformational space of larger molecules. However, they are parameterized based on experimental data and may be less accurate than DFT for systems with complex electronic effects like intramolecular hydrogen bonding.
Visualizing Conformational Relationships
The following diagrams, generated using the DOT language, illustrate the key conformational equilibria and a typical computational workflow for their analysis.
Figure 1: Conformational equilibrium of this compound.
Figure 2: A typical computational workflow for conformational analysis.
References
A Comparative Guide to the Synthesis of trans-1,2-Cyclohexanediol: Batch vs. Continuous Flow Processing
For researchers, scientists, and professionals in drug development, the choice of synthetic methodology is paramount to ensuring efficiency, safety, and scalability. This guide provides a detailed comparison of traditional batch synthesis and modern continuous flow synthesis for the production of trans-1,2-cyclohexanediol, a key intermediate in various chemical industries.
The synthesis of this compound is a fundamental organic transformation, typically achieved through the epoxidation of cyclohexene followed by acid-catalyzed hydrolysis or via dihydroxylation using a peroxy acid. While batch processing has been the conventional approach, continuous flow technology presents a compelling alternative with significant advantages in terms of reaction control, safety, and efficiency. This guide will delve into the experimental data, protocols, and workflows of both methods to provide a clear and objective comparison.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative data obtained from experimental studies of both batch and continuous flow synthesis of this compound. The primary route compared involves the reaction of cyclohexene with hydrogen peroxide in the presence of formic acid.
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Reaction Time | Several hours to overnight | Minutes |
| Yield | 65-82%[1][2] | Generally higher and more consistent |
| Purity | Good, but may require extensive purification to remove colored impurities[3][4] | High, often free of colored impurities[3][4] |
| Reagent Concentration | Limited by heat dissipation | Up to 3 times higher concentration possible[3][4] |
| Safety | Exothermic steps require careful temperature control and slow reagent addition[3][4] | Enhanced safety due to small reaction volumes and superior heat transfer |
| Scalability | Can be challenging due to heat and mass transfer limitations | More straightforward scalability |
| Footprint | Larger laboratory footprint | Significantly smaller footprint[5] |
Experimental Workflows
The logical flow of both synthesis methods can be visualized to better understand the procedural differences.
Caption: Workflow comparison of batch versus continuous flow synthesis.
Experimental Protocols
Below are detailed methodologies for the synthesis of this compound via both batch and a generalized continuous flow process.
Batch Synthesis Protocol
This protocol is adapted from established literature procedures.[1][2]
Materials:
-
Cyclohexene
-
88% Formic acid
-
30% Hydrogen peroxide
-
Sodium hydroxide
-
Ethyl acetate
-
Three-necked flask, dropping funnel, thermometer, magnetic stirrer, ice bath, rotary evaporator.
Procedure:
-
In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, a mixture of 600 ml of 88% formic acid and 140 ml of 30% hydrogen peroxide is prepared.[1]
-
The flask is cooled in an ice bath, and 82 g of freshly distilled cyclohexene is added slowly from the dropping funnel over 20-30 minutes, maintaining the reaction temperature between 40-45°C.[1]
-
After the addition is complete, the reaction mixture is stirred at 40°C for one hour and then left to stand at room temperature overnight.[1]
-
The formic acid and water are removed under reduced pressure using a rotary evaporator.
-
The residual viscous mixture is cooled, and a solution of 80 g of sodium hydroxide in 150 ml of water is added cautiously to hydrolyze the formate esters, keeping the temperature below 45°C.[1]
-
The product is then extracted with ethyl acetate. The combined organic layers are washed, dried, and the solvent is evaporated.
-
The crude product is purified by distillation under reduced pressure or by recrystallization from ethyl acetate to yield pure this compound.[1]
Continuous Flow Synthesis Protocol (Generalized)
This protocol is based on the principles described in comparative studies of flow synthesis.[3][4]
Materials:
-
A solution of cyclohexene in a suitable solvent (e.g., a mixture containing formic acid).
-
A solution of 30% hydrogen peroxide.
-
A microreactor system equipped with pumps, a heated reactor coil, and a back-pressure regulator.
-
Collection vessel.
Procedure:
-
Two separate solutions, one containing cyclohexene and formic acid, and the other containing aqueous hydrogen peroxide, are prepared.
-
The two solutions are pumped at specific, controlled flow rates into a T-mixer to ensure rapid and efficient mixing.
-
The combined stream then enters a heated microreactor coil of a defined volume. The temperature and flow rates are set to achieve the desired residence time and reaction temperature.
-
The reaction occurs within the microreactor, and due to the high surface-area-to-volume ratio, the exothermic heat of reaction is efficiently dissipated.
-
The product stream exits the reactor and is collected in a flask.
-
The collected solution can then undergo an in-line or offline workup procedure, similar to the batch method but often simplified due to the higher purity of the crude product, to isolate the this compound.
Logical Relationships in Synthesis
The chemical transformation at the core of both methodologies is the same, but the execution differs significantly, impacting the overall process.
Caption: Logical flow from reactants to product via batch or flow processing.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Making sure you're not a bot! [oc-praktikum.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Advantages of synthesizing this compound in a continuous flow microreactor over a standard glass apparatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kilolabs.com [kilolabs.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Enantiomeric Purity for trans-1,2-Cyclohexanediol
For researchers, scientists, and professionals in drug development, the precise determination of the enantiomeric purity of chiral molecules like trans-1,2-cyclohexanediol is paramount for ensuring product quality, efficacy, and safety. This guide provides a comprehensive comparison of the primary analytical techniques used for this purpose: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral derivatizing agents.
Comparison of Analytical Methods
The selection of an appropriate analytical method for determining the enantiomeric excess (ee) of this compound is contingent on several factors, including the required accuracy and precision, sample throughput, and the availability of instrumentation. The following table summarizes the key performance characteristics of these techniques.
| Parameter | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) | NMR Spectroscopy with Chiral Derivatizing Agents |
| Principle | Differential partitioning of enantiomers on a chiral stationary phase in a capillary column. | Differential interaction of enantiomers with a chiral stationary phase (CSP) in a column. | Formation of diastereomers with a chiral derivatizing agent, leading to distinct signals in the NMR spectrum that can be quantified.[1][2][3] |
| Derivatization | May be required to improve volatility and separation. | Often beneficial to enhance UV detection and interaction with the CSP (e.g., conversion to dibenzoates).[4] | Required to form diastereomeric complexes.[1][2][3] |
| Typical Chiral Selector | Cyclodextrin-based capillary columns (e.g., Astec® CHIRALDEX™ B-PH).[5][6] | Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives). | Chiral derivatizing agents (e.g., 2-formylphenylboronic acid and an enantiopure amine).[1][2][3] |
| Throughput | High | Medium | High for individual samples, but can be lower for large batches compared to automated chromatographic systems. |
| Key Advantages | High resolution, high sensitivity (especially with Flame Ionization Detector - FID), well-established technique.[7] | High resolution and accuracy, broad applicability, well-established, and suitable for preparative scale separations.[8] | Rapid analysis, provides structural information, no need for a standard curve for ee determination, and requires only small sample amounts.[1] |
| Potential Limitations | Method development can be time-consuming, may require derivatization, and is suitable only for volatile and thermally stable compounds. | Method development can be time-consuming, requires specialized and often expensive chiral columns.[8] | Lower sensitivity compared to chromatographic methods, may require derivatization, and potential for kinetic resolution if the derivatization reaction does not go to completion. |
| Typical Analysis Time | 10-30 minutes per sample | 15-45 minutes per sample | < 90 minutes for sample preparation and analysis.[3] |
| Accuracy | High | High | High, with reported high accuracy in the measurement of ee values.[1] |
| Precision | High | High | High |
| Limit of Detection (LOD) | Low (ng to pg range) | Low (ng to µg range) | Higher than chromatographic methods |
| Limit of Quantitation (LOQ) | Low (ng to pg range) | Low (ng to µg range) | Higher than chromatographic methods |
Experimental Protocols
Detailed methodologies for the three key techniques are provided below. These protocols serve as a starting point and may require optimization based on specific laboratory conditions and instrumentation.
Chiral Gas Chromatography (GC)
This method provides excellent resolution for the direct analysis of this compound enantiomers.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Chiral capillary column: Astec® CHIRALDEX™ B-PH (30 m x 0.25 mm I.D., 0.12 µm film thickness) or equivalent.[6]
Procedure:
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Data Analysis: The enantiomeric excess (ee) is calculated from the integrated peak areas of the two enantiomers using the following formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
Chiral High-Performance Liquid Chromatography (HPLC)
For enhanced detection and separation, derivatization of this compound to its dibenzoate ester is recommended.
Instrumentation:
-
HPLC system with a UV detector.
-
Chiral column: Polysaccharide-based CSP (e.g., a column with amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector).
Procedure:
-
Derivatization to Dibenzoate Esters:
-
Dissolve this compound in pyridine.
-
Add benzoyl chloride and stir at room temperature until the reaction is complete (monitored by TLC).
-
Extract the dibenzoate derivative and purify by column chromatography.
-
-
Sample Preparation: Dissolve the purified dibenzoate derivative in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
HPLC Conditions:
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 230 nm.
-
-
Data Analysis: Calculate the enantiomeric excess using the peak areas of the two enantiomer peaks as described for the GC method.
NMR Spectroscopy with a Chiral Derivatizing Agent
This protocol utilizes a three-component system to form diastereomeric iminoboronate esters, which can be readily distinguished by ¹H NMR.[1][2][3]
Instrumentation:
-
NMR spectrometer (400 MHz or higher is recommended).
Reagents:
-
This compound sample
-
2-formylphenylboronic acid
-
Enantiopure (e.g., (S)-(-)-α-methylbenzylamine)
-
Deuterated chloroform (CDCl₃)
Procedure:
-
Sample Preparation: In an NMR tube, dissolve approximately 10 µmol of the this compound sample, 10 µmol of 2-formylphenylboronic acid, and 10 µmol of (S)-(-)-α-methylbenzylamine in 0.6 mL of CDCl₃.[1]
-
Reaction: Mix the components thoroughly and allow the reaction to proceed for approximately 15 minutes at room temperature.[1]
-
NMR Acquisition: Acquire a ¹H NMR spectrum of the sample.
-
Data Analysis:
-
Identify the distinct, well-resolved signals corresponding to the diastereomeric products. The imine proton signals are often well-separated.[1]
-
Integrate the signals for each diastereomer.
-
Calculate the diastereomeric excess (de), which directly corresponds to the enantiomeric excess (ee) of the starting diol, using the formula: de (%) = [|Integral₁ - Integral₂| / (Integral₁ + Integral₂)] x 100
-
Visualizing the Workflow: NMR-Based Enantiomeric Purity Validation
The following diagram illustrates the experimental workflow for determining the enantiomeric purity of this compound using NMR spectroscopy with a chiral derivatizing agent.
Caption: Workflow for NMR-based enantiomeric purity determination.
References
- 1. NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols | Scilit [scilit.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
formation of solid-state compounds between cis and trans isomers of 1,2-cyclohexanediol
A comprehensive analysis of the solid-state properties of cis- and trans-1,2-cyclohexanediol reveals a notable absence of co-crystal formation, a phenomenon driven by distinct thermal behaviors and crystal packing inefficiencies. This guide provides a comparative overview of their solid-state characteristics, supported by experimental data and detailed methodologies, for researchers, scientists, and professionals in drug development.
The investigation into the solid-state interactions between the cis and trans isomers of 1,2-cyclohexanediol has consistently shown no evidence of the formation of a stable solid-state compound or co-crystal.[1] This contrasts with other stereoisomers, such as those of 2,3-tetralindiol, which readily form a stable 1:1 co-crystal. The primary reason for this lack of interaction in 1,2-cyclohexanediol is attributed to unfavorable crystal packing. The formation of a co-crystal is often hindered by the difficulty of optimizing the translational spacings within the crystal lattice to accommodate both isomeric forms simultaneously.[1]
Comparative Thermal Analysis
Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA) have been instrumental in characterizing the thermal properties of the individual isomers. A key differentiator is the observance of a solid-state phase transition in the cis isomer prior to melting, a phenomenon not observed in the trans isomer. The cis isomer undergoes a transition from a more ordered crystalline form to a disordered "rotator" phase before it melts.[2]
Table 1: Thermal Properties of cis- and this compound
| Property | cis-1,2-Cyclohexanediol | This compound | Reference |
| Melting Point (Tfus) | 98.5 °C (371.6 K) | 99.2 °C (372.3 K) | [2] |
| Enthalpy of Fusion (ΔfusH) | 3.32 kJ/mol | 18.51 kJ/mol | |
| Solid-State Transition Temp. | 87.3 °C (360.4 K) | Not Observed | [2] |
Crystallographic Data
Single-crystal X-ray diffraction studies provide definitive structural information for the pure isomers. The crystallographic data, available through the Cambridge Structural Database (CSD), underscores the differences in their solid-state packing arrangements.
Table 2: Crystallographic Data for cis- and this compound
| Parameter | cis-1,2-Cyclohexanediol | This compound | Reference |
| CSD Deposition Number | 650638 | 650647 | [3][4] |
| Associated DOI | 10.1107/S0108768107010579 | 10.1107/S0108768107010579 | [3][4] |
Experimental Protocols
Differential Thermal Analysis (DTA)
A detailed thermal analysis of the 1,2-cyclohexanediol isomers can be performed using a hot stage microscope equipped with a differential thermal analysis sensor.
-
Sample Preparation: A small quantity of the substance is placed in a glass crucible, which is then covered with a glass lid. Care should be taken to ensure that the solid particles are separated from each other to allow for individual observation during thermal cycling. An identical empty glass crucible is used as a reference.
-
Thermal Cycling: Each sample is subjected to multiple heating and cooling cycles (e.g., five cycles) between room temperature and a temperature above the melting point.
-
Heating and Cooling Rates: A typical heating rate is 10 °C/min, and a cooling rate of 4 °C/min is applied.
-
Observation: The thermal behavior of the particles is observed under a microscope, typically at 50x magnification, to monitor phase transitions.
Single-Crystal X-ray Diffraction (SC-XRD)
The determination of the crystal structures of the individual isomers involves the following general procedure:
-
Crystal Growth: Single crystals of suitable quality for X-ray diffraction are grown by the slow evaporation of a saturated solution. For the 1,2-cyclohexanediol isomers, solvents such as acetone or ethyl acetate can be utilized. The compound is dissolved in a minimal amount of the chosen solvent, and the solution is allowed to evaporate slowly over several days at a constant temperature.
-
Data Collection: A suitable single crystal is mounted on a goniometer. The crystal is then placed in a stream of cold nitrogen gas to minimize thermal vibrations of the atoms. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.
-
Structure Solution and Refinement: The collected diffraction intensities are processed to yield a set of structure factors. The crystal structure is then solved using direct methods and refined by full-matrix least-squares on F². Non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms can be located in a difference Fourier map and refined isotropically or placed in calculated positions.
Logical Workflow for Solid-State Analysis
The following diagram illustrates the logical workflow for the investigation of the solid-state properties and potential co-crystal formation of the 1,2-cyclohexanediol isomers.
Figure 1. Experimental workflow for solid-state analysis.
References
- 1. Solid-state compounds of stereoisomers: cis and trans isomers of 1,2-cyclohexanediol and 2,3-tetralindiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. akjournals.com [akjournals.com]
- 3. This compound | C6H12O2 | CID 92886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cis-1,2-Cyclohexanediol | C6H12O2 | CID 92903 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Thermodynamic Properties of cis- and trans-1,2-Cyclohexanediol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the key thermodynamic properties of the stereoisomers of 1,2-cyclohexanediol: cis-1,2-cyclohexanediol and trans-1,2-cyclohexanediol. Understanding the thermodynamic stability and phase behavior of these isomers is critical for applications in chemical synthesis, materials science, and pharmaceutical development, where stereochemistry can significantly influence molecular interactions and biological activity. This document summarizes experimental data, outlines the methodologies used for their determination, and presents a logical framework for their comparison.
Quantitative Thermodynamic Data
The thermodynamic properties of solid cis- and this compound at standard conditions (298.15 K and 1 bar) are summarized in the table below. These values have been determined through calorimetric experiments.
| Thermodynamic Property | cis-1,2-Cyclohexanediol | This compound |
| Standard Enthalpy of Combustion (ΔcH°) | -3507.043 kJ/mol[1] | -3497.8 kJ/mol[1] |
| Standard Enthalpy of Formation (ΔfH°) | -578.240 kJ/mol[1] | -569.0 kJ/mol[1] |
| Melting Point (Tfus) | 98-102 °C (371-375 K)[2] | 100-103 °C (373-376 K)[2] |
| Enthalpy of Fusion (ΔfusH°) | 20.27 kJ/mol[3] | 16.37 kJ/mol[4] |
Note: The standard enthalpy of formation is calculated from the standard enthalpy of combustion.
Based on the experimental data, cis-1,2-cyclohexanediol is enthalpically more stable than the trans isomer in the solid state, as indicated by its more negative standard enthalpy of formation. The difference in the enthalpy of formation is approximately 9.24 kJ/mol.
Experimental Protocols
The determination of the thermodynamic properties listed above relies on precise calorimetric techniques. The following are detailed methodologies for the key experiments.
Bomb Calorimetry for Enthalpy of Combustion
The standard enthalpy of combustion is determined using a bomb calorimeter. This technique measures the heat released when a substance is completely burned in a constant-volume container filled with excess oxygen.
Methodology:
-
Sample Preparation: A precisely weighed pellet (approximately 1 gram) of the 1,2-cyclohexanediol isomer is placed in a crucible inside the calorimeter's bomb.
-
Bomb Assembly: A fuse wire is attached to the electrodes within the bomb, with the wire in contact with the sample pellet.
-
Pressurization: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen, then filled with high-pressure (typically 30 atm) pure oxygen.
-
Calorimeter Setup: The sealed bomb is submerged in a known quantity of water in an insulated container (the calorimeter). A stirrer ensures uniform temperature distribution in the water, and a high-precision thermometer records the temperature.
-
Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded before and after combustion until a steady final temperature is reached.
-
Calculation: The heat of combustion is calculated from the observed temperature change, taking into account the heat capacity of the calorimeter (determined by combusting a standard substance like benzoic acid) and corrections for the fuse wire combustion and any side reactions.
Differential Scanning Calorimetry (DSC) for Melting Point and Enthalpy of Fusion
Differential Scanning Calorimetry is employed to measure the melting point and enthalpy of fusion. DSC measures the difference in heat flow between a sample and a reference as a function of temperature.
Methodology:
-
Sample Preparation: A small, accurately weighed amount of the 1,2-cyclohexanediol isomer (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific heating rate, typically 10 K/min.
-
Data Collection: The sample and reference are heated at a constant rate. The DSC instrument records the differential heat flow required to maintain the sample and reference at the same temperature.
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the DSC thermogram. The enthalpy of fusion is calculated by integrating the area of the melting peak.
Thermodynamic Stability and Interconversion
The relative thermodynamic stability of the cis and trans isomers can be visualized through an enthalpy level diagram. The isomer with the more negative enthalpy of formation is the more stable isomer.
Caption: Enthalpy diagram illustrating the relative stability of cis- and this compound.
Discussion on Gibbs Free Energy and Entropy
While experimental data for the standard enthalpy of formation provides a clear picture of the relative enthalpic stability, a complete thermodynamic assessment requires consideration of the standard Gibbs free energy of formation (ΔfG°), which incorporates the standard molar entropy (S°).
The relationship is given by: ΔfG° = ΔfH° - TΔfS°
Where ΔfS° is the entropy of formation. The standard molar entropy of each isomer can be determined experimentally by measuring the heat capacity (Cp) from near absolute zero to the standard temperature of 298.15 K and integrating Cp/T over this range. Experimental heat capacity data for both isomers are available from 173 K upwards.[5] Extrapolation of this data to 0 K would allow for the calculation of the absolute standard molar entropies.
Qualitatively, the cis isomer, with one axial and one equatorial hydroxyl group, may have a slightly different conformational flexibility and intermolecular hydrogen bonding network compared to the trans isomer, which predominantly exists in a diequatorial conformation. These structural differences would lead to differences in their standard molar entropies. However, without the full experimental data from 0 K, a quantitative value for the Gibbs free energy of formation cannot be precisely determined from the available experimental results. Computational chemistry studies can provide theoretical estimates for these values.
References
Safety Operating Guide
Navigating the Disposal of trans-1,2-Cyclohexanediol: A Comprehensive Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the proper disposal of trans-1,2-Cyclohexanediol, a common reagent in organic synthesis.
Immediate Safety and Handling Protocols
Before proceeding with disposal, it is crucial to adhere to standard safety protocols when handling this compound. Always consult the material safety data sheet (MSDS) for the most detailed information.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1]
-
Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[1]
-
Body Protection: Wear appropriate protective clothing to prevent skin exposure.[1]
-
Respiratory Protection: In case of dust formation, use a NIOSH (US) or EN 143 (EU) approved dust mask.[2]
In Case of a Spill: For small spills, immediately sweep or vacuum up the material and place it into a suitable, labeled container for disposal.[1][3][4] Avoid generating dust.[1] Ensure the area is well-ventilated.[1] Following the cleanup of a dry spill, wash the area with plenty of water.[5]
Disposal Procedures for this compound
The disposal of this compound must be conducted in accordance with federal, state, and local regulations.[4] While it is not listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) P-Series or U-Series, it is the responsibility of the chemical waste generator to determine if the discarded chemical is classified as hazardous waste.[1][3]
Step 1: Waste Characterization The first step is to determine if the this compound waste is contaminated with any hazardous substances. If it is mixed with other chemicals, the entire mixture must be treated as hazardous waste, following the disposal guidelines for the most hazardous component.
Step 2: Unused and Uncontaminated Chemical If you have surplus, unopened, or uncontaminated this compound, the preferred method of disposal is to offer it to a licensed disposal company.[2] Alternatively, it can be disposed of as an unused product in an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[2]
Step 3: Contaminated Chemical and Labware For this compound that has been used in experiments or is contaminated, it must be collected in a suitable, closed, and properly labeled container for disposal.[1][5]
-
Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE," the chemical name (this compound), and the percentage composition of all constituents.[6]
-
Container: Use a compatible container, such as the original container or a polyethylene or polypropylene container.[5][6] Ensure the container is in good condition and is kept tightly closed except when adding waste.[2][6]
-
Segregation: Do not mix with other waste streams.[6] Specifically, keep it separate from incompatible materials such as strong oxidizing agents.[3]
Step 4: Disposal of Empty Containers Empty containers of this compound should be triple-rinsed with a suitable solvent.[7] The rinsate should be collected and disposed of as chemical waste.[8] After rinsing, the container can be disposed of in the regular waste or as directed by your institution's safety office.
Summary of Key Disposal and Safety Information
| Parameter | Guideline | Source |
| RCRA Classification | Not listed as a P-Series or U-Series hazardous waste. | [1] |
| Disposal of Unused Product | Offer to a licensed disposal company or dispose of at an appropriate treatment and disposal facility. | [2] |
| Spill Cleanup | Sweep or vacuum material into a suitable disposal container. Avoid generating dust. | [1][3][4] |
| Waste Container | Use a compatible, closed, and properly labeled container. | [5][6] |
| Labeling Requirements | "HAZARDOUS WASTE," chemical name, and composition. | [6] |
| Empty Container Disposal | Triple-rinse with a suitable solvent; collect rinsate as chemical waste. | [7][8] |
| Incompatible Materials | Strong oxidizing agents. | [3] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Operational Guide for Handling trans-1,2-Cyclohexanediol
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with trans-1,2-Cyclohexanediol. The following procedures for handling, storage, and disposal are designed to ensure laboratory safety and operational efficiency.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is critical to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment | Specifications and Best Practices |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side-shields | Must meet AS/NZS 1337.1, EN166, or equivalent national standards. A face shield may be required for splash risks.[1] |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber recommended) | Inspect gloves before use. Change gloves immediately if contaminated.[2] |
| Laboratory Coat | A flame-resistant lab coat is recommended. It should be fully buttoned to maximize skin coverage. | |
| Footwear and Clothing | Wear long pants and closed-toe, closed-heel shoes that cover the entire foot.[2] | |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Required when engineering controls are insufficient, in poorly ventilated areas, or during spill cleanup.[2][3] |
Health Hazard Information
-
Irritation: Causes skin and serious eye irritation. May also cause respiratory irritation.[4][5]
-
Contact: Avoid contact with skin, eyes, and clothing.[6]
-
Ingestion: Do not ingest.[6]
Handling and Storage
-
Ventilation: Use only in a well-ventilated area or outdoors.[4][5]
-
Handling: Wash hands thoroughly after handling.[4][7] Avoid dust formation.[6]
-
Storage: Store in a cool, dry, and well-ventilated place.[4][7] Keep the container tightly closed.[4][7]
Standard Operating Procedure: Weighing and Dissolving this compound
This protocol outlines the standard procedure for safely weighing and dissolving solid this compound in a laboratory setting.
Materials:
-
This compound
-
Appropriate solvent (e.g., ethanol)
-
Analytical balance
-
Beaker
-
Glass stirring rod
-
Volumetric flask
-
Spatula
-
Wash bottle with solvent
Procedure:
-
Preparation:
-
Ensure the chemical fume hood is operational.
-
Don all required personal protective equipment: safety goggles, nitrile gloves, and a lab coat. .
-
-
Weighing:
-
Place a calibrated analytical balance inside the chemical fume hood.
-
Tare a clean, dry beaker on the balance.
-
Carefully use a spatula to weigh the desired amount of this compound into the beaker.
-
Record the exact weight.
-
-
Dissolving:
-
Slowly add the chosen solvent to the beaker.
-
Gently stir the mixture with a glass rod until the solid is fully dissolved.
-
-
Transfer:
-
Quantitatively transfer the solution to a volumetric flask of the desired final volume.
-
Rinse the beaker with a small amount of the solvent and add the rinsing to the volumetric flask to ensure a complete transfer.
-
-
Dilution and Mixing:
-
Add solvent to the volumetric flask up to the calibration mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
-
Labeling:
-
Clearly label the flask with the compound name, concentration, solvent, date of preparation, and your initials.
-
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[4][5]
-
Contaminated Solids: Collect contaminated solids, such as used gloves or paper towels, in a designated, sealed container for hazardous waste.
-
Liquid Waste: Collect any liquid waste containing this compound in a clearly labeled, sealed waste container.
-
Empty Containers: Puncture empty containers to prevent re-use and dispose of them according to local regulations.[1] Even empty containers may retain chemical residues and should be handled as hazardous.
Workflow for Safe Handling of this compound
The following diagram illustrates the key steps for the safe handling of this compound, from receiving the chemical to its final disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. トランス-1,2-シクロヘキサンジオール 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
